3-O-Coumaroylarjunolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-19-39(33(44)45)20-18-37(5)26(27(39)21-34)12-13-30-35(3)22-28(42)32(36(4,23-40)29(35)15-16-38(30,37)6)46-31(43)14-9-24-7-10-25(41)11-8-24/h7-12,14,27-30,32,40-42H,13,15-23H2,1-6H3,(H,44,45)/b14-9+/t27-,28+,29+,30+,32-,35-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQMVKMQGQHJQ-YTYGKHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Isolation, Structural Characterization, and Pharmacological Profiling of Pentacyclic Triterpenoids from Rhodomyrtus tomentosa Roots
Executive Summary
Rhodomyrtus tomentosa (Aiton) Hassk., a resilient shrub of the Myrtaceae family, is widely recognized for its rich repository of bioactive secondary metabolites. While historical pharmacognosy has heavily focused on the acylphloroglucinols (e.g., rhodomyrtone) extracted from its leaves, recent high-resolution phytochemical profiling has shifted attention to its root system. The roots serve as a prolific biosynthetic hub for a unique class of highly oxygenated pentacyclic triterpenoids [1].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and natural product chemists with a comprehensive blueprint. This document synthesizes the structural diversity of these root-derived triterpenoids, details the physicochemical causality behind their extraction protocols, and maps their emerging translational potential in oncology and neuropharmacology.
Chemical Profiling and Structural Diversity
The pentacyclic triterpenoids isolated from R. tomentosa roots predominantly feature oleanane , ursane , and taraxerane scaffolds. A defining chemotaxonomic signature of these root isolates is their high degree of hydroxylation (frequently at C-2, C-3, C-6, C-23, and C-29) and their propensity to form esters with phenolic acids (such as p-coumaric and ferulic acids) at the C-3 or C-23 positions [1, 2].
This structural complexity directly influences their steric hindrance, lipophilicity, and subsequent binding affinity to cellular targets.
Table 1: Key Pentacyclic Triterpenoids Isolated from R. tomentosa Roots
| Compound Name | Skeleton Type | Key Structural Features | Primary Biological Activity |
| Tomentoid A | Oleanane | Novel triterpenoid derivative | Cytotoxic (BGC823, SGC7901, SK-MEL-110) |
| Tomentoid B | Oleanane | Novel triterpenoid derivative | Cytotoxic (BGC823, SGC7901, SK-MEL-110) |
| Compound 1 * | Oleanane | 2α,3β,6β,23,29-pentahydroxy | Neuroprotective (PC12 cells) |
| 23-cis-p-coumaroyloxy-2α,3β-dihydroxyolean-12-en-28-oic acid | Oleanane | cis-coumaroyl ester at C-23 | Antioxidant / Structural Precursor |
| 3β-O-trans-ferulyl-2α,23-dihydroxyolean-12-en-28-oic acid | Oleanane | trans-ferulyl ester at C-3 | Antioxidant / Structural Precursor |
| Maslinic Acid | Oleanane | 2α,3β-dihydroxy | Anti-inflammatory / Cytotoxic |
| Arjunolic Acid | Oleanane | 2α,3β,23-trihydroxy | Broad-spectrum Antioxidant |
*Full IUPAC: 2α,3β,6β,23,29-pentahydroxyolean-12-en-28-oic acid [3].
Methodological Framework: Extraction and Isolation
The isolation of these highly oxygenated triterpenoids requires a meticulously designed, self-validating chromatographic workflow. The following protocol outlines the step-by-step methodology, emphasizing the thermodynamic and chemical causality behind each experimental parameter.
Phase 1: Matrix Disruption and Primary Extraction
-
Preparation: Air-dry and mechanically pulverize the R. tomentosa roots to a uniform particle size (e.g., 40-mesh).
-
Causality: Maximizing the surface-area-to-volume ratio ensures optimal solvent penetration and mass transfer kinetics.
-
-
Solvent Extraction: Extract the pulverized biomass with 95% Ethanol (or Methanol) at 50°C under continuous reflux for 3 cycles.
-
Causality: Short-chain alcohols possess a high dielectric constant, allowing them to efficiently disrupt the hydrogen-bonding networks within the cellulosic plant matrix. This solubilizes moderately polar triterpenoids and their glycosides while leaving behind highly non-polar structural biopolymers.
-
Phase 2: Liquid-Liquid Partitioning (Orthogonal Polarity)
-
Aqueous Suspension: Concentrate the crude alcoholic extract under reduced pressure and suspend the residue in distilled water.
-
Defatting: Partition the aqueous suspension with Petroleum Ether.
-
Causality: Petroleum ether acts as a highly non-polar sink, stripping away lipophilic waxes, chlorophylls, and sterols that would otherwise foul downstream chromatographic columns.
-
-
Target Enrichment: Partition the remaining aqueous phase with Ethyl Acetate (EtOAc).
-
Causality: EtOAc possesses the exact intermediate polarity required to selectively partition the oxygenated pentacyclic triterpenoids (aglycones and mono-esters) away from highly polar tannins and sugars left in the aqueous phase.
-
Phase 3: High-Resolution Chromatographic Purification
-
Normal-Phase Separation: Subject the EtOAc fraction to Silica Gel Column Chromatography, eluting with a step-gradient of Cyclohexane/EtOAc.
-
Causality: Silica gel separates molecules based on hydrogen-bonding capacity. Polyhydroxylated triterpenoids (like Compound 1) will elute later than less oxygenated variants (like maslinic acid).
-
-
Size-Exclusion Polishing: Pass active sub-fractions through a Sephadex LH-20 column (eluting with Methanol).
-
Causality:R. tomentosa is rich in polymeric polyphenols. Sephadex LH-20 utilizes size-exclusion and weak adsorption to irreversibly trap these large tannins, allowing the smaller triterpenoids to pass through.
-
-
Isomeric Resolution: Utilize Semi-Preparative Reversed-Phase C18 HPLC for final purification.
-
Causality: RP-HPLC resolves structurally identical isomers (e.g., cis vs. trans coumaroyl derivatives) based on subtle differences in hydrophobic surface area.
-
Self-Validation Checkpoint: At each partitioning step, Thin-Layer Chromatography (TLC) derivatized with vanillin-sulfuric acid must be performed. The appearance of distinct purple/blue bands confirms the successful enrichment of triterpenoid scaffolds, ensuring no target mass is lost to the waste fractions.
Workflow for the isolation of pentacyclic triterpenoids from R. tomentosa roots.
Pharmacological Mechanisms and Translational Potential
The pentacyclic triterpenoids from R. tomentosa roots demonstrate pleiotropic biological activities, making them highly attractive scaffolds for drug discovery.
Oncology: Targeted Cytotoxicity
The discovery of Tomentoids A and B marked a significant milestone in the phytochemical profiling of this species. In vitro assays have demonstrated that these compounds, alongside known derivatives like hederagenin, exhibit potent, dose-dependent inhibitory effects on several human tumor cell lines [2].
-
Target Cell Lines: Gastric carcinomas (BGC823, SGC7901) and human melanoma (SK-MEL-110).
-
Translational Insight: The presence of specific functional groups, such as the carboxylic acid at C-28 and hydroxyl configurations at C-2/C-3, are critical pharmacophores that govern their ability to induce cellular apoptosis and inhibit proliferation in these malignant phenotypes.
Neurology: Stress-Induced Neuroprotection
Beyond oncology, highly oxygenated oleanane triterpenoids have shown remarkable efficacy in neuropharmacology. Specifically, 2α,3β,6β,23,29-pentahydroxyolean-12-en-28-oic acid has been isolated and validated for its neuroprotective capabilities [3].
-
Mechanism: In PC12 cellular models (a standard proxy for neuronal differentiation and survival), this compound significantly attenuated cell death induced by high levels of corticosterone.
-
Translational Insight: Corticosterone-induced toxicity mimics the pathological cellular stress observed in chronic depression and neurodegenerative diseases. The ability of this polyhydroxylated triterpenoid to stabilize neuronal viability positions it as a promising lead compound for developing novel neuroprotective therapeutics.
Divergent pharmacological pathways of R. tomentosa root triterpenoids.
References
- Xiong, J., Huang, Y., Tang, Y., You, M., & Hu, J. (2013). Pentacyclic Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chinese Journal of Organic Chemistry.
- Zhang, Y.-B., Li, W., Zhang, Z.-M., Chen, N.-H., Zhang, X.-Q., Jiang, J.-W., Wang, G.-C., & Li, Y.-L. (2016). Two New Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chemistry Letters.
- Wang, H., et al. (2020). A new polyhydroxylated oleanane triterpenoid from the roots of Rhodomyrtus tomentosa.
Pharmacological Profile of 3-O-Coumaroylarjunolic Acid and Its Derivatives: Mechanisms, Efficacy, and Therapeutic Horizons
Executive Summary
Pentacyclic triterpenoids (PTs) have emerged as highly versatile scaffolds in modern drug discovery. Among these, arjunolic acid (AA) —an oleanane-type triterpenoid historically isolated from Terminalia arjuna and Hovenia dulcis—exhibits profound cardioprotective, anti-diabetic, and anti-neoplastic properties. Its naturally occurring ester derivative, 3-O-Coumaroylarjunolic acid , alongside synthetically optimized AA derivatives, represents a breakthrough in targeted pharmacological interventions.
This technical whitepaper synthesizes the latest mechanistic data, structural activity relationships (SAR), and validated experimental protocols surrounding 3-O-Coumaroylarjunolic acid and its advanced derivatives, providing a comprehensive guide for researchers and drug development professionals.
Molecular Architecture & Physicochemical Data
3-O-Coumaroylarjunolic acid is characterized by a rigid pentacyclic core modified with a coumaroyl moiety at the C-3 position. This specific esterification enhances its lipophilicity and cellular permeability compared to the parent arjunolic acid, allowing for superior interaction with intracellular kinase domains and nuclear receptors.
Quantitative Data Summary
| Property | Specification |
| Compound Name | 3-O-Coumaroylarjunolic acid |
| CAS Registry Number | 171864-20-3 |
| Molecular Formula | C₃₉H₅₄O₇ |
| Molecular Weight | 634.85 g/mol |
| Purity Standard | ≥ 97.0% (HPLC) |
| Primary Natural Sources | Hovenia dulcis, Hovenia acerba, Terminalia arjuna |
| Key Pharmacological Targets | TLR-4, Wnt/β-catenin, ROS, Cell Cycle (G0/G1) |
Core Pharmacodynamics: The "Why" and "How"
Oncology: ROS-Mediated Apoptosis and Cell Cycle Arrest
The anti-cancer efficacy of arjunolic acid derivatives is primarily driven by their ability to disrupt the cell cycle and induce oxidative stress in malignant cells.
-
Pancreatic Cancer (PANC-1): Advanced derivatives featuring an enal-modified pentameric A-ring have been shown to induce a profound, dose-dependent accumulation of cells in the G0/G1 phase. By halting the cell cycle, these compounds significantly inhibit the wound closure rate (metastatic migration) of PANC-1 cells. Furthermore, they exhibit synergistic cytotoxicity when co-administered with Gemcitabine, effectively lowering the required chemotherapeutic dose and minimizing off-target toxicity (2)[2].
-
Colorectal Cancer (HCT-116 & CT-26): Amide and ester derivatives of arjunolic acid trigger a rapid influx of Reactive Oxygen Species (ROS). Because cancer cells operate at a higher baseline of oxidative stress, this targeted ROS burst overwhelms their antioxidant buffering capacity, triggering intrinsic apoptotic pathways (3)[3].
Endocrinology: Reversing Meta-Inflammation in Type 2 Diabetes
In Type 2 Diabetes Mellitus (T2DM), excessive free fatty acids activate Pattern Recognition Receptors (PRRs), specifically Toll-like receptor 4 (TLR-4). This activation triggers a cascade through MyD88 and NF-κB, leading to pancreatic β-cell apoptosis and insulin resistance. Arjunolic acid derivatives act as potent modulators of this meta-inflammation. They directly downregulate the elevated levels of TLR-4, MyD88, and NF-κB, while simultaneously blocking aberrant canonical Wnt/β-catenin signaling. By neutralizing this inflammatory crosstalk, the derivatives restore insulin signaling pathways (upregulating IRS-1, PI3K, and pAkt), effectively reversing T2DM-induced pancreatic necrosis (4)[4].
Hepatology: Anti-Fibrotic Activity
3-O-Coumaroylarjunolic acid, isolated from Hovenia dulcis, demonstrates moderate to strong inhibitory effects against the proliferation of lipopolysaccharide (LPS)-activated rat hepatic stellate cells (HSC-T6). This positions the compound as a viable candidate for arresting the progression of hepatic fibrosis (5)[5].
Visualizing the Mechanistic Pathways
Fig 1. Dual modulatory pathways of 3-O-Coumaroylarjunolic acid in oncology and metabolism.
Validating Methodologies: Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They incorporate internal causality checks to prevent false positives and ensure data integrity.
Protocol 1: Flow Cytometry for Cell Cycle Arrest (Propidium Iodide Staining)
Objective: Quantify G0/G1 phase arrest in PANC-1 cells treated with arjunolic acid derivatives. Causality Principle: Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids. By removing RNA, the fluorescence intensity becomes directly proportional to the DNA content, allowing precise differentiation between 2n (G0/G1) and 4n (G2/M) states.
-
Cell Synchronization: Seed PANC-1 cells at 2×105 cells/well in 6-well plates. Starve in serum-free media for 12 hours.
-
Causality Check: Starvation forces all cells into the G0 phase, eliminating baseline heterogeneity and synchronizing the cellular response.
-
-
Treatment: Expose cells to the derivative (e.g., 0.5 μM, 1.0 μM, 1.88 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Gemcitabine).
-
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to permeabilize the nuclear membrane.
-
Staining: Resuspend the cell pellet in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Causality Check: RNase A degrades RNA. Without this step, PI would bind to RNA, creating a false-positive rightward shift in fluorescence.
-
-
Acquisition & Validation: Analyze via flow cytometer (excitation 488 nm, emission 620 nm).
-
Validation Checkpoint: The Coefficient of Variation (CV) of the G1 peak in the vehicle control must be <5%. A CV >5% indicates instrument misalignment or poor staining, invalidating the run.
-
Protocol 2: Automated Western Blotting (Jess) for TLR-4/Wnt Crosstalk
Objective: Measure the downregulation of TLR-4, MyD88, and NF-κB in pancreatic tissue lysates. Causality Principle: Capillary-based automated western blotting eliminates the inconsistencies of traditional gel transfer, allowing for highly reproducible, picogram-level quantification of transient signaling proteins.
-
Lysate Preparation: Homogenize tissue in RIPA buffer supplemented with a 1X Protease/Phosphatase Inhibitor Cocktail.
-
Causality Check: Phosphatase inhibitors are critical to preserving transient phosphorylation states (e.g., p-JNK, pAkt) from rapid enzymatic degradation post-lysis.
-
-
Capillary Loading: Load 0.8 μg of total protein per well into the assay microplate alongside primary antibodies (Anti-TLR4, Anti-MyD88, Anti-β-actin) and HRP-conjugated secondary antibodies.
-
Multiplex Probing & Validation: Run the automated capillary electrophoresis program.
-
Validation Checkpoint: The system must co-probe for β-actin in the same capillary. If the chemiluminescent signal of β-actin deviates by >10% across any well, the system flags a loading error, and that specific data point must be mathematically normalized or rejected.
-
Fig 2. Standardized in vitro validation workflow for arjunolic acid derivatives.
Strategic Outlook
The pharmacological profile of 3-O-Coumaroylarjunolic acid and its synthetic analogs highlights a rare, multi-target paradigm. By simultaneously acting as an antagonist to meta-inflammatory pathways (TLR-4/Wnt) and an agonist for intrinsic apoptotic pathways in malignant cells, this PT scaffold bypasses the limitations of single-target therapies. Future drug development should focus on optimizing the bioavailability of the coumaroyl ester linkage and conducting long-term in vivo pharmacokinetic profiling.
References
- Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC Source: nih.gov
- Arjunolic acid modulate pancreatic dysfunction by ameliorating pattern recognition receptor and canonical Wnt pathway activation in type 2 diabetic rats Source: researchg
- Amide Derivative of Arjunolic Acid TA-1,4-BiP Enhances ROSmediated Apoptosis in Colorectal Cancer Cells Source: nih.gov
- Ceanothane- and lupane-type triterpene esters from the roots of Hovenia dulcis and their antiproliferative activity on HSC-T6 cells Source: researchg
- 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock Source: achemblock.com
Sources
- 1. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 2. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Derivative of Arjunolic Acid TA-1,4-BiP Enhances ROSmediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Literature Review and Technical Guide on the Cytotoxicity of 3-O-Coumaroylarjunolic Acid
Executive Summary
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3; C39H54O7) is a naturally occurring pentacyclic triterpenoid ester isolated from medicinal flora such as Pseudotsuga brevifolia, Rhodomyrtus tomentosa, and Hovenia dulcis[1][2][3]. Structurally composed of an arjunolic acid backbone esterified with a p-coumaric acid moiety, this compound has garnered significant attention in oncological drug discovery. This whitepaper synthesizes the current structural pharmacology, mechanistic pathways, and standardized experimental protocols required to evaluate the cytotoxicity of 3-O-Coumaroylarjunolic acid and its parent derivatives.
Structural Pharmacology & Target Rationale
The cytotoxic efficacy of 3-O-Coumaroylarjunolic acid is fundamentally driven by its bipartite structure:
-
The Arjunolic Acid Core: The parent pentacyclic triterpenoid, arjunolic acid, is a well-documented cytotoxic agent. It exerts its primary anti-proliferative effects by disrupting the cellular membrane architecture of cancer cells and modulating intracellular oxidative stress[4].
-
The p-Coumaroyl Moiety: The esterification of the 3-hydroxyl group with p-coumaric acid significantly increases the molecule's lipophilicity. This structural modification enhances cellular uptake and membrane intercalation. Furthermore, coumaroyl derivatives are known to act as dual inhibitors of critical metabolic enzymes, such as ATP-citrate lyase (ACL) and acetyl-CoA carboxylase 1 (ACC1), which are often upregulated in malignant cells to support rapid lipid biosynthesis[1].
By combining membrane-disrupting capabilities with metabolic inhibition, 3-O-Coumaroylarjunolic acid presents a multi-targeted approach to inducing tumor cell death.
Mechanistic Causality: The Apoptotic Cascade
Triterpenoid esters do not merely act as non-specific toxins; they trigger a highly regulated apoptotic cascade. The cytotoxicity of 3-O-Coumaroylarjunolic acid is characterized by the following causal sequence:
-
Membrane Intercalation: The highly lipophilic nature of the compound allows it to insert into the lipid bilayers of cancer cells, causing localized membrane disruption[5].
-
Mitochondrial Depolarization: Membrane stress and the subsequent generation of Reactive Oxygen Species (ROS) lead to the upregulation of pro-apoptotic Bax proteins and the downregulation of anti-apoptotic Bcl-2. This imbalance collapses the mitochondrial membrane potential ( ΔΨm ).
-
Caspase Activation: The loss of mitochondrial integrity forces the release of Cytochrome C into the cytosol, assembling the apoptosome, activating Caspase-9, and ultimately executing cell death via Caspase-3 cleavage.
Triterpenoid-induced apoptotic signaling cascade triggered by 3-O-Coumaroylarjunolic acid.
Quantitative Efficacy: Comparative Cytotoxicity
To contextualize the potency of 3-O-Coumaroylarjunolic acid, it is essential to review the baseline cytotoxicity of its parent compound (Arjunolic acid) and closely related triterpenoids across various human and murine cancer cell lines[4][6].
| Compound | Cell Line | Tissue Origin | Assay Type | IC50 / Efficacy |
| Arjunolic Acid | EAC | Murine Ascites Carcinoma | Trypan Blue / MTT | 70% cell death at 100 µg/mL |
| Arjunolic Acid | DAL | Murine Lymphoma | Trypan Blue / MTT | 66% cell death at 100 µg/mL |
| Arjunolic Acid | A549 | Human Lung Adenocarcinoma | MTT | 82% cell death at 100 µg/mL |
| Arjunolic Acid | MCF-7 | Human Breast Adenocarcinoma | SRB Assay | IC50 ≈ 22.5 µg/mL |
| Arjunolic Acid | MDA-MB-231 | Human Triple-Negative Breast | SRB Assay | IC50 ≈ 25.4 µg/mL |
| 3-O-Coumaroylarjunolic Acid | HSC-T6 | Rat Hepatic Stellate Cells | SRB Assay | Dose-dependent anti-proliferative |
Data synthesized from literature on arjunolic acid and related Hovenia dulcis triterpene esters[3][7].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 3-O-Coumaroylarjunolic acid must utilize orthogonal assays. The following self-validating protocols are designed to confirm both anti-proliferative activity and the specific mechanism of cell death.
Protocol A: Sulforhodamine B (SRB) Assay for Cell Viability
Rationale: Unlike the MTT assay, which relies on mitochondrial metabolic rates that can be artificially skewed by ROS-modulating triterpenoids, the SRB assay measures total cellular protein mass, providing a more stable readout for lipophilic compounds.
-
Cell Seeding: Seed target cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Compound Treatment: Prepare a stock solution of 3-O-Coumaroylarjunolic acid in DMSO (final DMSO concentration < 0.1% to prevent vehicle toxicity). Treat cells with a concentration gradient (1 µM to 100 µM) for 48 hours.
-
Fixation: Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) to each well. Causality note: Cold TCA instantly halts metabolism and precipitates proteins, locking the cellular state and preventing detachment during washing. Incubate at 4°C for 1 hour.
-
Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.
-
Quantification: Read absorbance at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol B: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
Rationale: To prove that the reduction in protein mass (Protocol A) is due to apoptosis rather than necrosis, Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Treatment & Harvesting: Treat cells with the calculated IC50 and 2×IC50 of 3-O-Coumaroylarjunolic acid for 24 hours. Harvest both floating and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity).
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes. Causality note: Light exposure must be minimized to prevent the photobleaching of the FITC fluorophore, which would result in false-negative apoptosis readings.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Standardized in vitro workflow for evaluating triterpenoid cytotoxicity and apoptosis.
Conclusion & Future Perspectives
3-O-Coumaroylarjunolic acid represents a highly promising scaffold in the realm of natural product drug discovery. By combining the membrane-disrupting and ROS-modulating properties of arjunolic acid with the lipophilic, enzyme-inhibiting traits of a coumaroyl moiety, this compound effectively triggers the intrinsic apoptotic pathway in malignant cells. Future in vivo pharmacokinetic studies and structural-activity relationship (SAR) optimizations are critical next steps to transition this compound from a benchtop isolate to a viable chemotherapeutic lead.
References
-
Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna. Natural Product Research (2012).[Link]
-
Structurally diverse terpenoids from Pseudotsuga brevifolia and their inhibitory effects against ACL and ACC1 enzymes. ResearchGate (2025).[Link]
-
Ceanothane- and lupane-type triterpene esters from the roots of Hovenia dulcis and their antiproliferative activity on HSC-T6 cells. ResearchGate (2025).[Link]
-
Cytoprotective Effect of Arjunolic Acid in Response to Sodium Fluoride Mediated Oxidative Stress and Cell Death via Necrotic Pathway. Toxicology in Vitro (2008).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comprehensive Physicochemical Profiling and Isolation Methodology of 3-O-Coumaroylarjunolic Acid
Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In the landscape of natural product drug discovery, pentacyclic triterpenoids represent a critical class of bioactive scaffolds. Among these, 3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) stands out as a high-value, structurally complex secondary metabolite frequently isolated from botanical sources such as the peduncles of Hovenia acerba Lindl[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep dive into the causality behind its physicochemical behavior, structural validation, and the precise methodologies required for its isolation and analytical verification.
Structural Chemistry & Physicochemical Properties
To design effective extraction and assay protocols, one must first deconstruct the molecule. 3-O-Coumaroylarjunolic acid is a conjugate molecule consisting of two distinct domains:
-
The Triterpene Core: Arjunolic acid (2,3,23-trihydroxyolean-12-en-28-oic acid), a highly functionalized oleanane-type scaffold.
-
The Phenolic Ester: A trans-p-coumaric acid moiety attached via an ester linkage specifically at the C-3 hydroxyl position.
The esterification of the C-3 hydroxyl group is not merely a structural footnote; it is the primary driver of the compound's pharmacological utility. By masking one of the highly polar hydroxyl groups of the arjunolic acid core with a bulky, aromatic coumaroyl group, the molecule's lipophilicity (LogP) is significantly increased. This structural modification enhances cellular membrane permeability and alters its binding affinity toward lipophilic pockets in enzymatic targets (such as viral polymerases or bacterial proteases)[2][3].
Quantitative Data Summary
| Property | Specification | Analytical Relevance |
| IUPAC Name | (4aS,6aS...)-11-hydroxy-9-(hydroxymethyl)-10-(((E)-3-(4-hydroxyphenyl)acryloyl)oxy)...-picene-4a(2H)-carboxylic acid | Defines exact stereochemistry for NMR validation. |
| Molecular Formula | C39H54O7 | Essential for High-Resolution Mass Spectrometry (HRMS) isotopic pattern matching[4][5]. |
| Molecular Weight | 634.84 - 634.86 g/mol | Target mass for ESI-MS ( [M−H]− at ~633.8 m/z)[6][7]. |
| CAS Registry Number | 171864-20-3 | Primary identifier for reference standard procurement[4]. |
| Compound Class | Pentacyclic Triterpenoid Ester | Dictates the use of mid-polar to non-polar extraction solvents. |
Structure-Activity & Analytical Logic Pathway
The following diagram illustrates the logical relationship between the compound's structural domains and its resulting physicochemical and pharmacological properties.
Fig 1: Logical relationship between structural domains and physicochemical/biological outcomes.
Standardized Extraction and Isolation Protocol
Achieving >97.5% purity for 3-O-Coumaroylarjunolic acid requires a methodical approach that leverages its specific solubility profile[4]. Because the molecule contains both a non-polar triterpene backbone and a polar carboxylic acid/phenolic domain, solvent selection is critical.
Step-by-Step Methodology
Step 1: Matrix Preparation and Primary Extraction
-
Action: Pulverize the dried botanical source (e.g., Hovenia acerba peduncles) to a fine powder (40-mesh).
-
Solvent Selection: Extract using 80% Methanol (v/v) under sonication for 60 minutes at 40°C.
-
Causality: While pure ethyl acetate is excellent for aglycones, 80% methanol provides the widest selectivity range to penetrate the plant matrix and solubilize both free triterpenes and their esterified derivatives[1].
Step 2: Liquid-Liquid Partitioning (Fractionation)
-
Action: Concentrate the methanolic extract in vacuo to remove the methanol, leaving an aqueous suspension. Partition sequentially with Hexane (to remove waxes/lipids), followed by Ethyl Acetate (EtOAc).
-
Causality: 3-O-Coumaroylarjunolic acid will selectively partition into the EtOAc layer. The coumaroyl esterification makes it too lipophilic to remain in the aqueous layer, but polar enough (due to the -COOH and -OH groups) to avoid the hexane fraction.
Step 3: Chromatographic Enrichment
-
Action: Subject the dried EtOAc fraction to Silica Gel Column Chromatography. Elute with a gradient of Dichloromethane:Methanol (from 100:0 to 80:20).
-
Action: Pool fractions containing triterpenoid signatures (visualized via TLC using vanillin-sulfuric acid spray, heating to 105°C to reveal purple/blue spots).
Step 4: Preparative HPLC Isolation
-
Action: Resolve the enriched fractions using a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (containing 0.1% Formic Acid) at a 65:35 ratio.
-
Causality: The 0.1% formic acid suppresses the ionization of the C-28 carboxylic acid on the arjunolic acid core, ensuring the molecule remains in its neutral state. This prevents peak tailing and ensures sharp, reproducible retention times.
Fig 2: Step-by-step extraction and chromatographic isolation workflow.
Analytical Validation: A Self-Validating System
To ensure absolute trustworthiness in your isolation or procurement of 3-O-Coumaroylarjunolic acid, the analytical protocol must be self-validating. Relying on a single metric (like retention time) is insufficient. We employ a dual-orthogonal validation approach:
Photodiode Array (PDA/DAD) UV Profiling
Because the molecule is a conjugate, it must exhibit a specific dual-wavelength signature:
-
205-210 nm: Characteristic end-absorption of the triterpene oleanane double bond ( Δ12 ).
-
310-315 nm: Strong absorption peak corresponding to the conjugated π -system of the trans-p-coumaroyl moiety.
-
Self-Validation: If a peak elutes with the correct mass but lacks the 310 nm absorbance, the ester bond has hydrolyzed, and you are detecting free arjunolic acid.
LC-ESI-MS/MS Fragmentation Mechanics
Mass spectrometry should be performed in Negative Electrospray Ionization (ESI-) mode due to the readily ionizable carboxylic acid and phenolic hydroxyl groups.
-
Precursor Ion: The deprotonated molecule [M−H]− will appear at m/z 633.8 .
-
Diagnostic MS2 Fragments: Applying collision-induced dissociation (CID) will predictably cleave the ester bond at C-3.
-
You will observe a massive fragment at m/z 487.3 , representing the intact arjunolic acid core [M−Coumaroyl−H]− .
-
A secondary fragment at m/z 163.0 confirms the presence of the cleaved coumaric acid moiety.
-
-
Self-Validation: The simultaneous presence of the 633.8 parent ion and the 487.3 / 163.0 daughter ions provides absolute, sequence-specific confirmation of the 3-O-coumaroyl linkage.
References
-
ALB Materials Inc. "171864-20-3 | 3-O-Coumaroylarjunolic acid - Reference Standard Supplier". albtechnology.com. Available at:[Link]
-
Taylor & Francis. "Major chemical constituents and antioxidant activities of different extracts from the peduncles of Hovenia acerba Lindl". tandfonline.com. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CAS 31297-79-7 | Arjunetin [phytopurify.com]
- 3. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. 171864-20-3 | 3-O-Coumaroylarjunolic acid [albtechnology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. Bayogenin | CAS:6989-24-8 | Manufacturer ChemFaces [chemfaces.com]
Therapeutic Potential of 3-O-Coumaroylarjunolic Acid in Cardiology: A Dual-Pharmacophore Approach to Myocardial Protection
Executive Summary
The development of targeted therapeutics for complex cardiovascular pathologies—such as ischemia-reperfusion (I/R) injury, doxorubicin-induced cardiotoxicity, and heart failure—is frequently hindered by the multifactorial nature of these diseases. Single-target agents often fail to arrest the concurrent cascades of oxidative stress, sterile inflammation, and fibrotic remodeling.
3-O-Coumaroylarjunolic acid (3-O-CA) (CAS: 171864-20-3)[1][2], a natural triterpene ester isolated from the peduncles of Hovenia acerba and Hovenia dulcis[3][4], represents a paradigm shift in phytopharmacology. Structurally, it is a bifunctional molecule comprising an arjunolic acid backbone esterified at the 3-O position with a p-coumaric acid moiety. This whitepaper elucidates the mechanistic rationale, pharmacokinetic advantages, and self-validating experimental protocols for evaluating 3-O-CA as a next-generation cardioprotective agent.
Molecular Architecture & Pharmacodynamics: The Causality of Esterification
The therapeutic superiority of 3-O-CA over its parent compounds lies in its molecular architecture. Free arjunolic acid, while a potent genomic modulator, suffers from limited membrane permeability. The esterification with a coumaroyl moiety significantly increases the molecule's partition coefficient (LogP).
This structural modification drives two critical pharmacokinetic advantages:
-
Enhanced Mitochondrial Partitioning: The increased lipophilicity facilitates rapid partitioning into the sarcolemma and the outer mitochondrial membrane, precisely where reactive oxygen species (ROS) generation is highest during ischemic events.
-
Dual-Action Pharmacodynamics: Upon cellular entry, the molecule functions synergistically. The p-coumaroyl moiety acts as an immediate, sacrificial electron donor to neutralize superoxide anions[5]. Concurrently, the arjunolic acid core exerts delayed, genomic effects by interacting with cytosolic signaling complexes to downregulate pro-inflammatory and pro-oxidative transcription[6].
Mechanistic Pathways in Myocardial Protection
Oxidative Stress & Mitochondrial Dynamics
During myocardial infarction or doxorubicin exposure, the initial burst of oxidative stress overwhelms endogenous antioxidant defenses. 3-O-CA addresses this biphasically. The coumaroyl moiety directly scavenges free radicals, preventing lipid peroxidation and the subsequent opening of the mitochondrial permeability transition pore (mPTP)[5]. Simultaneously, the arjunolic acid core inhibits the serine phosphorylation of p47(phox) , a critical cytosolic subunit of NADPH oxidase, thereby choking off the enzymatic production of ROS at the source[6].
The Inflammatory Axis: TLR4/MyD88 and Macrophage Polarization
Sterile inflammation following cardiac injury is driven by damage-associated molecular patterns (DAMPs). Arjunolic acid has been proven to downregulate the MyD88-dependent Toll-like receptor 4 (TLR4) pathway, preventing NF-κB translocation and the subsequent cytokine storm (IL-1β, IL-18)[6][7].
Crucially, the p-coumaric acid moiety uniquely upregulates indoleamine 2,3-dioxygenase (IDO) . This enzymatic upregulation drives the phenotypic switch of infiltrating macrophages from the pro-inflammatory M1 state to the reparative M2 state during ischemia/reperfusion, facilitating tissue repair rather than fibrotic scarring[8].
Anti-Fibrotic & Hypertrophic Remodeling
In models of pressure overload and heart failure, arjunolic acid directly reduces elevated levels of carbonic anhydrase II, a recognized marker and driver of cardiac hypertrophy[6]. Furthermore, the coumaroyl component modulates miR-146a activity, suppressing hypertrophic signaling and reducing lactate dehydrogenase (LDH) leakage from stressed cardiomyocytes[7].
Dual-pharmacophore signaling pathway of 3-O-CA in cardiomyocytes and macrophages.
Quantitative Pharmacological Targets
The following table synthesizes the comparative pharmacological targets of the parent compounds to illustrate the synergistic potential of the intact 3-O-CA molecule.
| Compound | Primary Target / Mechanism | Pharmacological Effect | Experimental Model | Ref. |
| Arjunolic Acid | TLR4 / MyD88 Pathway | Suppresses NF-κB, reduces IL-1β / IL-18 | LPS-stimulated H9c2 cells | [6] |
| Arjunolic Acid | p47(phox) / Carbonic Anhydrase II | Inhibits ROS generation, prevents hypertrophy | Aortic constriction (In vivo) | [6] |
| p-Coumaric Acid | Indoleamine 2,3-dioxygenase (IDO) | Promotes M1 to M2 macrophage polarization | Ischemia/Reperfusion (In vivo) | [8] |
| p-Coumaric Acid | miR-146a / Free Radicals | Direct ROS scavenging, reduces LDH leakage | Isoproterenol / DOX toxicity | [5][7][9] |
| 3-O-CA (Synthesized) | Dual-Target (Mitochondria + Cytosol) | Immediate ROS quenching + Genomic suppression | Translational Cardiology | [3][4] |
Experimental Protocols: Self-Validating Systems
To rigorously evaluate the efficacy of 3-O-CA, experimental designs must move beyond simple observation and employ self-validating causality loops. The following protocols utilize specific inhibitors to decouple the molecule's dual mechanisms.
Protocol 1: Decoupling Direct ROS Scavenging from Genomic Antioxidant Effects
Objective: To prove that 3-O-CA acts via both immediate chemical scavenging (coumaroyl) and delayed transcriptional regulation (arjunolic). Causality Rationale: By pre-treating cells with Actinomycin D (a transcription inhibitor), we block the de novo synthesis of endogenous antioxidant enzymes (SOD/CAT). Any residual reduction in ROS following 3-O-CA administration must therefore be attributed to the direct chemical scavenging action of the coumaroyl moiety.
Methodology:
-
Cell Culture: Seed H9c2 cardiomyoblasts in 6-well plates and serum-starve for 12 hours to synchronize the cell cycle.
-
Transcriptional Blockade: Pre-treat the experimental cohort with Actinomycin D (1 μg/mL) for 1 hour.
-
Drug Administration: Administer 3-O-CA (10 μM, 20 μM, 50 μM) for 4 hours.
-
Stress Induction: Induce acute oxidative stress using Isoproterenol (100 μM) for 2 hours[9].
-
Multiparametric Flow Cytometry: Stain cells concurrently with DCFDA (to measure cytosolic ROS) and MitoSOX Red (to measure mitochondrial superoxide).
-
Data Analysis: Calculate the differential fluorescence. The gap in ROS suppression between the Actinomycin D (+) and (-) groups quantifies the specific genomic contribution of the arjunolic acid core.
Workflow decoupling direct ROS scavenging from genomic antioxidant effects.
Protocol 2: Validating IDO-Dependent M1/M2 Macrophage Polarization
Objective: Confirm that the coumaroyl moiety of 3-O-CA drives M2 polarization specifically via the IDO pathway[8]. Causality Rationale: If co-administration of 1-Methyltryptophan (1-MT), a specific IDO inhibitor, abolishes the M2 phenotypic shift, the cardioprotective immune modulation is strictly IDO-dependent.
Methodology:
-
Isolation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from murine femurs.
-
Stimulation: Induce the M1 phenotype using LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
Treatment: Treat with 3-O-CA (20 μM) with or without 1-MT (1 mM).
-
Quantification: Utilize flow cytometry to quantify the ratio of CD86-positive cells (M1 marker) to CD206-positive cells (M2 marker).
Future Perspectives in Drug Development
While the pharmacodynamics of 3-O-CA are highly promising, its clinical translation faces challenges inherent to complex triterpenoids—primarily poor aqueous solubility. Future drug development efforts must focus on advanced formulation strategies. Utilizing the arjunolic acid core's known capability to function as an organogelator, researchers can design self-assembling nanocarriers or lipid-based delivery systems to enhance the bioavailability of 3-O-CA for systemic intravenous administration during acute myocardial infarction.
Sources
- 1. 171864-20-3 | 3-O-Coumaroylarjunolic acid [albtechnology.com]
- 2. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Cardioprotective effects of p-coumaric acid on tachycardia, inflammation, ion pump dysfunction, and electrolyte imbalance in isoproterenol-induced experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of 3-O-Coumaroylarjunolic Acid Using Advanced Column Chromatography
Overview and Scientific Rationale
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) is a bioactive pentacyclic triterpenoid derivative characterized by an arjunolic acid backbone (an oleanane-type triterpene with hydroxyl groups at C-2, C-3, and C-23) esterified at the 3-OH position with a coumaroyl moiety[1]. This compound has garnered significant interest in drug development due to its antioxidant, anti-inflammatory, and neuroprotective potential, and is naturally found in botanical sources such as the roots of Rhodomyrtus tomentosa[2] and the peduncles of Hovenia acerba[3].
The Causality of the Separation Strategy
Isolating a specific triterpene ester from a complex botanical matrix requires exploiting its unique physicochemical properties.
-
Solvent Partitioning : The hydrophobic pentacyclic core combined with the moderately polar hydroxyl and coumaroyl groups gives the molecule an intermediate polarity. During liquid-liquid extraction, it preferentially partitions into ethyl acetate (EtOAc), leaving highly non-polar lipids in hexane and highly polar saponins (glycosides) in the aqueous/n-butanol layer[3].
-
Orthogonal Chromatography : A single chromatographic mode is rarely sufficient for high-purity isolation.
-
Normal Phase (Silica Gel) separates compounds based on polar functional groups.
-
Reversed-Phase (ODS/C18) separates based on the hydrophobic bulk of the triterpene skeleton.
-
Size/Affinity Exclusion (Sephadex LH-20) provides a final polishing step. The Sephadex matrix exhibits π−π interactions with the aromatic ring of the coumaroyl group, effectively separating it from co-eluting non-aromatic triterpenes.
-
Experimental Workflow
Isolation workflow of 3-O-Coumaroylarjunolic acid from botanical sources.
Materials and Reagents
-
Botanical Source : Dried roots of Rhodomyrtus tomentosa[2].
-
Stationary Phases :
-
Silica gel (100–200 mesh for primary fractionation; 200–300 mesh for secondary)
-
ODS (Octadecylsilane, C18) reversed-phase silica (50 µm)
-
Sephadex LH-20 (Cytiva)
-
-
Solvents (Analytical/HPLC Grade) : Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water (H₂O).
-
Visualization Reagents : 10% Sulfuric acid (H₂SO₄) in ethanol.
Step-by-Step Isolation Protocol
Phase 1: Extraction and Liquid-Liquid Partitioning
-
Maceration : Pulverize 5.0 kg of dried Rhodomyrtus tomentosa roots. Extract with 95% EtOH (3 × 15 L) at room temperature for 72 hours per cycle[2].
-
Concentration : Combine the extracts and evaporate the solvent under reduced pressure at 45°C to yield a crude ethanolic extract.
-
Partitioning : Suspend the crude extract in 2 L of warm H₂O. Partition sequentially with Hexane (3 × 2 L) to remove waxes/lipids, followed by EtOAc (3 × 2 L).
-
Recovery : Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate in vacuo. This fraction contains the enriched pentacyclic triterpenoids[2].
Phase 2: Primary Fractionation (Normal Phase Silica Gel)
-
Column Packing : Slurry-pack a glass column with 100–200 mesh silica gel using CHCl₃.
-
Loading : Dissolve the EtOAc fraction in a minimal amount of CHCl₃ and load it onto the column bed.
-
Elution : Elute using a step gradient of CHCl₃:MeOH (100:0 → 95:5 → 90:10 → 80:20 v/v).
-
Fraction Collection : Collect 500 mL fractions. Monitor via Thin Layer Chromatography (TLC).
Phase 3: Orthogonal Purification (Reversed-Phase ODS)
Rationale: Normal phase chromatography often leaves 3-O-Coumaroylarjunolic acid co-eluting with other triterpenes of similar polarity (e.g., maslinic acid derivatives). Switching to a hydrophobic ODS phase resolves these based on molecular volume and lipophilicity.
-
Preparation : Pool the target fractions from Phase 2 and evaporate. Dissolve in a small volume of MeOH.
-
Chromatography : Load onto an ODS (C18) column. Elute with a gradient of MeOH:H₂O (50:50 → 70:30 → 90:10 → 100:0 v/v).
-
Target Elution : 3-O-Coumaroylarjunolic acid typically elutes in the 70–80% MeOH range due to the balance of its hydrophobic core and polar ester groups.
Phase 4: Final Polishing (Sephadex LH-20)
-
Loading : Apply the enriched ODS fraction to a Sephadex LH-20 column pre-equilibrated with 100% MeOH.
-
Elution : Elute isocratically with MeOH. The π−π interactions between the Sephadex matrix and the coumaroyl aromatic ring will delay its elution relative to non-aromatic triterpenes, yielding the highly purified compound[2].
Separation Principle Diagram
Orthogonal separation principles for triterpenoid purification.
Quantitative Data Presentation
The table below summarizes the expected progression of purity and the specific separation mechanisms utilized at each stage of the protocol.
| Purification Stage | Stationary Phase | Mobile Phase System | Separation Mechanism | Expected Purity (%) |
| Crude Partitioning | Liquid-Liquid | H₂O / EtOAc | Differential Solubility | < 10% |
| Primary Fractionation | Silica Gel (Normal) | CHCl₃ : MeOH (Gradient) | Adsorption (Polarity) | 30 - 40% |
| Secondary Purification | ODS (C18) | MeOH : H₂O (Gradient) | Hydrophobic Partitioning | 75 - 85% |
| Final Polishing | Sephadex LH-20 | 100% MeOH | Size Exclusion & π−π | > 95% |
Quality Control & Self-Validating Systems
To ensure the trustworthiness of the isolation, the protocol must be self-validating. Implement the following analytical checks:
-
TLC Visualization : Spot fractions on pre-coated silica gel GF254 plates. Spray with 10% H₂SO₄ in ethanol and heat to 105°C for 2–3 minutes. Triterpenes will reliably develop a distinct purple/red coloration, confirming the presence of the oleanane backbone.
-
UV-Vis Monitoring (HPLC-DAD) : The coumaroyl moiety exhibits a strong, characteristic UV absorption maximum at ~310–320 nm . Monitoring fractions at 320 nm allows you to specifically track the esterified triterpene and differentiate it from unesterified arjunolic acid (which lacks strong UV chromophores)[3].
-
Mass Spectrometry (LC-MS) : Run the purified compound in ESI negative mode. The molecular formula is C₃₉H₅₄O₇ (MW: 634.84)[1]. Look for the deprotonated pseudomolecular ion [M-H]⁻ at m/z 633.8 [3].
-
NMR Spectroscopy : Final structural confirmation should be achieved via ¹H-NMR and ¹³C-NMR. Key diagnostic signals include the multiple methyl singlets of the triterpene core, the olefinic proton (H-12) characteristic of oleanane triterpenes, and the trans-olefinic protons of the coumaroyl group (appearing as two doublets with a large coupling constant, J ≈ 16 Hz)[2].
References
-
Peng, H., et al. (2018). Major chemical constituents and antioxidant activities of different extracts from the peduncles of Hovenia acerba Lindl. International Journal of Food Properties, 21(1), 2133-2148. Available at:[Link]
-
Xiong, J., Huang, Y., Tang, Y., You, M., & Hu, J. (2013). Pentacyclic Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chinese Journal of Organic Chemistry, 33(6), 1304-1308. Available at:[Link]
-
MedChemExpress (MCE). 3-O-Coumaroylarjunolic acid Product Data Sheet (CAS: 171864-20-3). Available at:[Link]
Sources
1H and 13C NMR spectral data analysis of 3-O-Coumaroylarjunolic acid
Topic: 1H and 13C NMR Spectral Data Analysis of 3-O-Coumaroylarjunolic Acid Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Dynamics
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) is a complex pentacyclic triterpenoid derivative characterized by an oleanane skeleton (arjunolic acid core) esterified at the C-3 position with a p-coumaroyl moiety. The structural elucidation of this molecule presents specific analytical challenges due to the dense overlapping of aliphatic signals in the 0.8–2.0 ppm region and the stereochemical nuances of its highly oxygenated A-ring (2 α , 3 β , 23-trihydroxy substitution pattern).
This application note provides a self-validating, step-by-step NMR methodology designed to unambiguously assign the 1H and 13C resonances of 3-O-Coumaroylarjunolic acid, establish the exact site of esterification, and confirm the stereochemistry of the molecule using 1D and 2D NMR techniques.
Experimental Methodology: Self-Validating NMR Protocols
To ensure uncompromising data integrity, the following protocol embeds causality and self-validation at every step.
Sample Preparation & Solvent Optimization
-
Causality: Arjunolic acid derivatives possess multiple hydrogen-bond donors (hydroxyls at C-2, C-23, and the p-coumaroyl C-4'', plus a C-28 carboxylic acid). Using non-polar solvents like Chloroform-d (CDCl3) often leads to micelle formation, severe line broadening, or complete insolubility. Pyridine-d5 is the optimal solvent as it disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved peaks 1[1].
-
Protocol: Dissolve 15–20 mg of 3-O-Coumaroylarjunolic acid in 0.6 mL of 100% Pyridine-d5.
-
Self-Validation Check: Visually inspect the NMR tube. The solution must be completely optically clear. If any turbidity is observed, filter the sample through a 0.22 μm PTFE syringe filter. Turbidity destroys magnetic field homogeneity, invalidating subsequent 2D acquisitions.
Instrumental Parameters & Acquisition
-
Causality: The quaternary carbons (C-28, C-1', C-1'') require sufficient time to return to thermal equilibrium. A short relaxation delay will result in these critical diagnostic peaks disappearing into the baseline.
-
Protocol:
-
1H NMR (600 MHz): Spectral width = 12 ppm, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.
-
13C NMR (150 MHz): Spectral width = 220 ppm, NS = 1024 to 2048, D1 = 2.5 s (minimum).
-
2D HMBC: Optimized for long-range heteronuclear coupling ( nJCH = 8 Hz).
-
-
Self-Validation Check: After locking and shimming, measure the full width at half maximum (FWHM) of the residual Pyridine-d5 solvent peak ( δ 7.19 or 8.71 ppm). Proceed to 2D acquisition only if the FWHM is < 1.0 Hz.
Data Processing Workflow
-
Protocol: Apply a zero-filling factor of 2 in both dimensions for 2D datasets. Use a squared sine-bell apodization window shifted by 90° (SSB=2) in F1 and F2 for COSY and HSQC.
-
Causality: This specific apodization minimizes the broad tails of Lorentzian lines, artificially enhancing resolution. This is critical for differentiating the overlapping triterpenoid methyl singlets (C-24, 25, 26, 27, 29, 30) clustered between 0.90 and 1.30 ppm.
Spectral Data Analysis & Interpretation
A-Ring Stereochemistry Assignment
The oleanane A-ring of arjunolic acid features a 2 α , 3 β , 23-trihydroxy configuration. In a standard chair conformation, the 2 α -OH and 3 β -OH are both equatorial, forcing the corresponding protons (H-2 and H-3) into axial positions. According to the Karplus equation, a trans-diaxial dihedral angle (~180°) results in a large scalar coupling. The observation of H-3 as a distinct doublet at δ 5.35 with J=9.5 Hz validates the β -equatorial position of the ester, while H-2 appears as a multiplet (ddd) at δ 4.10 due to coupling with H-3 and the C-1 methylene protons 2[2].
Ester Linkage & Coumaroyl Dynamics
To prove that the p-coumaroyl group is attached at C-3 and not C-2 or C-23, inspect the HMBC spectrum. A strong cross-peak between the H-3 resonance ( δ 5.35) and the coumaroyl carbonyl C-1' ( δ 168.2) unambiguously establishes the linkage 3[3]. Furthermore, the trans (E) geometry of the coumaroyl double bond is confirmed by the large vicinal coupling constant ( J=16.0 Hz) between the olefinic protons H-2' and H-3' [[4]](4].
Table 1: Consolidated 1H and 13C NMR Spectral Data
Data recorded at 600 MHz (1H) and 150 MHz (13C) in Pyridine-d5 at 298 K. Chemical shifts ( δ ) are in ppm.
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Diagnostic Significance |
| Arjunolic Core | |||
| 2 | 68.8 | 4.10 (ddd, J=11.0, 9.5, 4.5) | Axial proton; indicates equatorial 2 α -OH. |
| 3 | 82.1 | 5.35 (d, J=9.5) | Downfield shift confirms C-3 esterification site. |
| 12 | 122.8 | 5.45 (br t, J=3.5) | Characteristic oleanane alkene proton. |
| 13 | 144.9 | - | Quaternary alkene carbon. |
| 23 | 66.5 | 3.65 (d, J=11.0), 4.05 (d, J=11.0) | AB system of the C-23 hydroxymethyl group. |
| 24 | 14.2 | 1.05 (s) | Axial methyl group at C-4. |
| 28 | 180.5 | - | Carboxylic acid carbonyl. |
| Coumaroyl Moiety | |||
| 1' (C=O) | 168.2 | - | HMBC target for H-3 to confirm linkage. |
| 2' ( α ) | 115.8 | 6.55 (d, J=16.0) | Trans geometry of the propenoic chain. |
| 3' ( β ) | 145.6 | 7.95 (d, J=16.0) | Highly deshielded due to conjugation. |
| 1'' (ipso) | 126.8 | - | Aromatic quaternary carbon. |
| 2'', 6'' (ortho) | 131.2 | 7.65 (d, J=8.5) | AA'BB' aromatic system. |
| 3'', 5'' (meta) | 116.8 | 7.15 (d, J=8.5) | AA'BB' aromatic system. |
| 4'' (para-OH) | 161.4 | - | Oxygenated aromatic carbon. |
(Note: Aliphatic methylene/methine envelope (C-1, 5-11, 14-22) and remaining methyls (C-25, 26, 27, 29, 30) resonate between 0.90–2.10 ppm and 17.0–48.0 ppm, assigned via HSQC/HMBC).
Mechanistic Workflow Diagram
Figure 1: NMR workflow for structural elucidation of 3-O-Coumaroylarjunolic acid.
References
-
[2] Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. RSC Advances. URL:
-
[3] 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8. ChemFaces. URL:
-
[1] Isolation and Elucidation of Three Triterpenoids and Its Antimycobacterial Activity of Terminalia Avicennioides. SciSpace. URL:
-
[4] Scatter plot of the 13 C NMR chemical shift/ppm of C atoms bearing phenolic OH group. ResearchGate. URL:
Sources
Guide to the Preparation and Handling of 3-O-Coumaroylarjunolic Acid Stock Solutions in DMSO
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3-O-Coumaroylarjunolic acid in Dimethyl Sulfoxide (DMSO). As a natural triterpenoid of interest in biomedical research, ensuring the integrity and accurate concentration of 3-O-Coumaroylarjunolic acid is paramount for generating reproducible experimental data. This guide emphasizes the rationale behind each step, from initial dissolution to long-term storage and the preparation of working solutions for biological assays. Adherence to these protocols will mitigate common issues such as compound precipitation, degradation, and solvent-induced cytotoxicity, thereby ensuring the reliability and validity of research outcomes.
Introduction: The Importance of a Validated Stock Solution
3-O-Coumaroylarjunolic acid is a natural triterpene compound investigated for various pharmacological activities.[1] In preclinical and in vitro research, the ability to create a stable, concentrated stock solution is the foundational step for all subsequent experiments. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for this purpose due to its exceptional ability to dissolve a broad spectrum of organic molecules, including complex natural products.[2][3]
However, the unique properties of both the compound and the solvent necessitate a carefully controlled preparation process. Improper handling can lead to inaccurate concentrations, compound degradation, or precipitation upon dilution into aqueous assay media. This application note serves as an authoritative guide, explaining the causality behind each procedural choice to establish a self-validating system for your research.
Compound & Solvent: Key Physicochemical Data
A precise understanding of the materials is critical for accurate preparation. The following table summarizes essential data for 3-O-Coumaroylarjunolic acid and DMSO.
| Parameter | 3-O-Coumaroylarjunolic Acid | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 171864-20-3[4] | 67-68-5[5] |
| Molecular Formula | C₃₉H₅₄O₇ | C₂H₆OS |
| Molecular Weight (MW) | 634.84 g/mol [1] | 78.13 g/mol |
| Appearance | Solid (typically white to off-white) | Clear, colorless liquid[6] |
| Key Properties | Natural Triterpenoid | Hygroscopic, absorbs moisture from the air[7] |
| Recommended Solvent | DMSO, Ethanol, DMF[8] | Miscible with water and many organic solvents[3] |
Safety & Handling: A Non-Negotiable Priority
Before beginning any work, a thorough risk assessment is mandatory. Both the compound and the solvent require careful handling in a controlled laboratory environment.
-
3-O-Coumaroylarjunolic Acid: As with any investigational compound, the full toxicological profile may not be known. It should be handled inside a chemical fume hood or with appropriate local exhaust ventilation. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[5] Therefore, it is critical to prevent all skin contact. It can also cause skin and serious eye irritation.[5]
-
ALWAYS wear double-layered nitrile gloves and safety glasses when handling DMSO.
-
Handle DMSO exclusively within a chemical fume hood to avoid inhaling vapors.[5]
-
Use only high-purity, anhydrous (≤0.2% water) DMSO, as its hygroscopic nature can lead to the absorption of atmospheric water, potentially affecting compound stability.[7][9]
-
Experimental Protocol: Master Stock Solution (10 mM)
This protocol details the preparation of a 10 mM master stock solution, a common starting concentration for serial dilutions.
Required Materials & Equipment
-
3-O-Coumaroylarjunolic acid (solid powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Sterile, amber glass vial or clear vial wrapped in aluminum foil
-
Sterile, polypropylene microcentrifuge tubes (for aliquots)
-
Positive displacement pipette or standard pipette with low-retention tips
-
Vortex mixer
-
Bath sonicator
Workflow for Master Stock Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Step-by-Step Methodology
-
Calculation: Determine the mass of 3-O-Coumaroylarjunolic acid required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 634.84 g/mol × 1000 mg/g = 6.35 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriately sized amber glass vial.
-
Expertise Note: Using an amber vial or wrapping a clear vial in foil is a precautionary measure to protect potentially light-sensitive compounds.
-
-
Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the vial containing the compound. Cap the vial securely.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. This initial mechanical agitation is often sufficient for many compounds.[2]
-
Assisted Dissolution (If Necessary): If solid particles are still visible, place the vial in a room temperature water bath sonicator for 10-15 minutes.[2][10]
-
Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent, providing localized energy that facilitates the breakdown of the compound's crystal lattice structure, thereby aiding dissolution. Gentle warming to 37°C can also be used, but must be done with caution as heat can degrade some compounds.[2]
-
-
Visual Confirmation: Hold the vial against a light source to perform a final visual inspection. The solution must be completely clear and free of any visible particulates or haze. This step is a critical quality control measure.[10]
Aliquoting and Long-Term Storage
To preserve the integrity of the master stock, it is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[9][11]
-
Aliquoting: Immediately after confirming complete dissolution, divide the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term stability or at -20°C for short-term use.
-
Guideline: As a general rule, compounds in DMSO are stable for approximately 6 months at -80°C and 1 month at -20°C.[12] However, the specific stability of 3-O-Coumaroylarjunolic acid should be validated if stored for extended periods.
-
Preparation of Working Solutions for Assays
Diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium is a frequent point of failure where the compound can precipitate. The following protocol minimizes this risk.
The Dilution Principle: Solvent Environment
Caption: Correct vs. Incorrect method for aqueous dilution.
Step-by-Step Dilution
-
Prepare Diluent: Place the required volume of the final aqueous solution (e.g., cell culture medium, PBS buffer) into a sterile conical tube.
-
Add Stock to Diluent: While vortexing the aqueous solution, add the small volume of the DMSO stock solution directly into the liquid.[10][13]
-
Causality: This method ensures that the DMSO stock is rapidly and evenly dispersed into a large volume where the solvent environment remains predominantly aqueous, preventing the hydrophobic compound from crashing out of solution. Adding the aqueous solution to the small volume of DMSO stock creates a temporary, intermediate solvent mixture that may not be sufficient to maintain solubility.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced cytotoxicity or off-target effects.[12][13]
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test samples to account for any effects of the solvent itself.[2]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve in DMSO | Insufficient mixing; compound may require more energy to dissolve. | Continue vortexing. Use a bath sonicator for 15-30 minutes. Gentle warming (37°C) can be attempted cautiously.[2] |
| Precipitation upon dilution into aqueous media | Incorrect dilution technique; final concentration is above solubility limit. | Ensure you are adding the DMSO stock to the aqueous buffer while vortexing.[10] Try preparing a lower final concentration. |
| Inconsistent experimental results | Stock solution degradation; inaccurate initial concentration. | Use freshly prepared stock or a new aliquot. Avoid repeated freeze-thaw cycles. Re-verify initial calculations and weighing. |
References
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]
-
Kramer, C. G., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Takara Bio. (2023, December 26). DMSO SDS. [Link]
-
Chemos GmbH & Co.KG. (2024, January 22). Safety Data Sheet: Dimethyl sulfoxide. [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
MCE. (n.d.). 3-O-Coumaroylarjunolic acid. [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]
Sources
- 1. 3-O-Coumaroylarjunolic acid | 三萜 | MCE [medchemexpress.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 5. greenfield.com [greenfield.com]
- 6. takarabio.com [takarabio.com]
- 7. valudor.com [valudor.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. emulatebio.com [emulatebio.com]
Application Note: High-Yield Semi-Synthesis of 3-O-Coumaroylarjunolic Acid
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction and Strategic Rationale
Arjunolic acid (2α, 3β, 23-trihydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid renowned for its diverse pharmacological profile, including potent antioxidant and anticancer properties [1]. Derivatization of its A-ring and C-28 carboxylic acid is a proven strategy for enhancing its bioavailability and target specificity. Specifically, the esterification of the C-3 hydroxyl group with phenolic acids, such as p-coumaric acid, yields 3-O-Coumaroylarjunolic acid—a bioactive conjugate with amplified anti-inflammatory potential.
Synthesizing this specific ester presents a classic regioselectivity challenge: arjunolic acid possesses three distinct hydroxyl groups (C-2α, C-3β, C-23) and a carboxylic acid (C-28) [3]. To achieve absolute regiocontrol, this protocol employs an orthogonal protection-deprotection strategy that exploits the inherent steric and electronic differences of the triterpene scaffold.
Mechanistic Causality for Experimental Choices
-
C-28 Protection (Allylation): The carboxylic acid must be masked to prevent the formation of mixed anhydrides during Steglich esterification. An allyl ester is chosen because it can be cleaved under mild, neutral palladium-catalyzed conditions, preserving the sensitive α,β-unsaturated double bond of the coumarate moiety [2].
-
C-23 Protection (Silylation): The C-23 hydroxyl is a primary alcohol (-CH₂OH) and is kinetically the most reactive. Using the bulky tert-butyldimethylsilyl (TBDMS) group ensures 100% chemoselective protection of C-23 over the secondary A-ring hydroxyls [3].
-
C-3 Selective Acylation: The differential reactivity of the A-ring is the linchpin of this synthesis. The C-3β hydroxyl is equatorial and projects outward, whereas the C-2α hydroxyl is axial and sterically encumbered by adjacent methyl groups [4]. By using 1.2 equivalents of p-(TBDMS-oxy)cinnamic acid, acylation occurs exclusively at C-3.
-
Unified Deprotection: By protecting both the C-23 hydroxyl and the coumaric acid phenol with TBDMS groups, a single treatment with TBAF removes both silyl ethers simultaneously, streamlining the final steps.
Synthetic Workflow Visualization
Figure 1: Four-step orthogonal synthetic workflow for 3-O-Coumaroylarjunolic acid.
Step-by-Step Experimental Protocols
Note: All reactions should be carried out under an inert argon atmosphere using anhydrous solvents.
Step 1: Synthesis of Arjunolic Acid 28-Allyl Ester (Intermediate 2)
-
Dissolve 5.0 g (10.2 mmol) of Arjunolic acid in 50 mL of anhydrous DMF.
-
Add 2.8 g (20.4 mmol, 2.0 eq) of anhydrous K₂CO₃ and stir for 15 minutes at room temperature.
-
Dropwise, add 1.06 mL (12.2 mmol, 1.2 eq) of allyl bromide.
-
Stir the suspension for 4 hours.
-
Self-Validation: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexane:EtOAc 1:1). The product should show a higher Rf than the highly polar arjunolic acid.
-
Workup: Pour the mixture into 200 mL of ice water. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield a white solid.
Step 2: Selective Silylation of C-23 (Intermediate 3)
-
Dissolve 4.5 g (8.5 mmol) of Intermediate 2 in 60 mL of anhydrous DCM.
-
Add 1.45 g (21.2 mmol, 2.5 eq) of imidazole and cool the flask to 0 °C.
-
Slowly add 1.41 g (9.3 mmol, 1.1 eq) of TBDMS-Cl dissolved in 10 mL of DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation: ¹H NMR of the crude must show a dominant singlet at ~0.89 ppm (9H, t-butyl) and the disappearance of the primary -OH proton, confirming C-23 protection.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry, and evaporate. Flash chromatography (Hexane:EtOAc 8:2) yields the pure product.
Step 3: Regioselective C-3 Acylation (Intermediate 4)
-
Dissolve 3.0 g (4.6 mmol) of Intermediate 3 and 1.53 g (5.5 mmol, 1.2 eq) of p-(TBDMS-oxy)cinnamic acid in 40 mL of anhydrous DCM.
-
Add 1.32 g (6.9 mmol, 1.5 eq) of EDC·HCl and 112 mg (0.92 mmol, 0.2 eq) of DMAP.
-
Stir at room temperature for 12 hours.
-
Self-Validation: The equatorial C-3β proton will experience a strong anisotropic deshielding effect from the ester carbonyl, shifting downfield from ~3.2 ppm to ~4.6 ppm (doublet, J≈11 Hz) in ¹H NMR [4]. The C-2α proton signal remains relatively unchanged, proving absolute regiocontrol.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via silica gel chromatography.
Step 4: Global Deprotection to Target Compound
Part A: Desilylation
-
Dissolve 2.5 g (2.7 mmol) of Intermediate 4 in 25 mL of THF at 0 °C.
-
Add 8.1 mL of a 1.0 M TBAF solution in THF (8.1 mmol, 3.0 eq). Stir for 2 hours at room temperature.
-
Concentrate and pass through a short silica plug to remove tetrabutylammonium salts.
Part B: Deallylation
-
Dissolve the desilylated intermediate in 20 mL of anhydrous THF.
-
Add 2.35 mL (27.0 mmol, 10.0 eq) of morpholine and 156 mg (0.135 mmol, 0.05 eq) of Pd(PPh₃)₄.
-
Stir in the dark at room temperature for 4 hours.
-
Self-Validation: Disappearance of the allyl multiplet at 5.9 ppm and the doublet at 5.2 ppm in ¹H NMR confirms the liberation of the C-28 carboxylic acid.
-
Workup: Concentrate the solvent, acidify with 1M HCl to pH 3, and extract with EtOAc. Purify via preparative HPLC to obtain pure 3-O-Coumaroylarjunolic acid.
Quantitative Data & Reaction Parameters
Table 1: Summary of Reaction Parameters, Equivalents, and Expected Yields
| Step | Transformation | Key Reagents (Equivalents) | Conditions | Expected Yield | Key Analytical Marker (¹H NMR) |
| 1 | C-28 Allylation | Allyl-Br (1.2), K₂CO₃ (2.0) | DMF, RT, 4h | 90 - 94% | Appearance of allyl multiplets at 5.9 ppm and 5.2 ppm. |
| 2 | C-23 Silylation | TBDMS-Cl (1.1), Imidazole (2.5) | DCM, 0 °C → RT, 2h | 85 - 88% | Appearance of t-butyl singlet at ~0.89 ppm (9H). |
| 3 | C-3 Acylation | p-(TBDMS-oxy)cinnamic acid (1.2), EDC (1.5), DMAP (0.2) | DCM, RT, 12h | 78 - 82% | Downfield shift of C-3β proton from ~3.2 ppm to ~4.6 ppm. |
| 4 | Global Deprotection | 1. TBAF (3.0)2. Pd(PPh₃)₄ (0.05), Morpholine (10.0) | THF, RT, 6h (total) | 70 - 75% | Disappearance of TBDMS signals (0.89 ppm) and allyl signals. |
References
-
Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents Source: RSC Medicinal Chemistry URL:[Link]
-
Preparation and study of Organo-Gel derived from Ester derivatives of Arjunolic acid Source: Jetir.Org URL:[Link]
-
Chemical modifications of natural triterpenes - glycyrrhetinic and boswellic acids: evaluation of their biological activity Source: PMC / NIH URL:[Link]
-
New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress Source: Journal of Natural Products - ACS Publications URL:[Link]
Application Notes & Protocols: A Researcher's Guide to In Vitro Cytotoxicity Assays for Triterpenoid Screening
Abstract
Triterpenoids, a diverse class of natural products, have garnered significant attention in drug discovery for their potent pharmacological activities, particularly their anticancer properties.[1][2][3] A critical first step in evaluating their therapeutic potential is the accurate assessment of their cytotoxic effects on various cell lines. This guide provides a comprehensive overview and detailed protocols for essential in vitro cytotoxicity assays tailored for the screening of triterpenoids. We delve into the mechanistic basis of widely-used assays, including endpoint metabolic assays (MTT), membrane integrity assays (LDH), and real-time viability assays. Furthermore, we address the unique challenges posed by triterpenoids, such as poor aqueous solubility and potential for assay interference, offering field-proven insights and troubleshooting strategies. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to design robust, reliable, and reproducible cytotoxicity screening workflows.
Introduction: The Challenge and Promise of Triterpenoids
Triterpenes are a vast group of naturally occurring compounds characterized by a 30-carbon backbone.[1] Their derivatives, triterpenoids, exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1][2][3][4] Prominent examples like betulinic acid, ursolic acid, and oleanolic acid have been shown to induce apoptosis and inhibit tumor cell proliferation, making them promising candidates for novel cancer therapies.[1][2][5][6]
However, the journey from a promising natural compound to a clinical candidate is fraught with challenges. A primary hurdle is the inherent lipophilicity and poor aqueous solubility of many triterpenoids, which complicates their formulation for in vitro assays and can impact their bioavailability in vivo.[7][8] Furthermore, the chemical structure of some triterpenoids can directly interfere with common assay components, leading to inaccurate or misleading results.[9] Therefore, a carefully selected and optimized panel of cytotoxicity assays is paramount for the successful screening and validation of these compounds. This guide will focus on three robust and widely adopted methods: the MTT assay, the LDH release assay, and an overview of real-time cytotoxicity monitoring.
Core Principles: Selecting the Right Cytotoxicity Assay
No single assay is universally perfect; the choice depends on the research question, the compound's properties, and the cell type. A multi-assay approach is often recommended to obtain a comprehensive understanding of a triterpenoid's cytotoxic profile.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is used as a proxy for cell viability.[9][10][11][12] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[11]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays quantify cell death by measuring the leakage of intracellular components into the culture medium upon loss of plasma membrane integrity.[13][14][15] The Lactate Dehydrogenase (LDH) assay is a popular, reliable method in this category.[13][14]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): Since many triterpenoids induce programmed cell death (apoptosis), assays that measure specific hallmarks of this process are crucial for mechanistic studies.[5][6][16] These are often used as secondary assays to confirm the mode of cell death.
-
Real-Time, Live-Cell Analysis: Modern systems allow for the continuous monitoring of cell health and death over time, providing kinetic data that is missed by endpoint assays.[17][18][19][20] These methods often use non-toxic dyes that fluoresce upon loss of membrane integrity.[19]
Logical Workflow for Triterpenoid Cytotoxicity Screening
The following diagram illustrates a logical workflow for screening and characterizing the cytotoxic properties of triterpenoids.
Caption: A logical workflow for triterpenoid cytotoxicity screening.
Detailed Protocols & Methodologies
Critical Prerequisite: Triterpenoid Solubilization
The poor aqueous solubility of most triterpenoids is a critical experimental hurdle.[8] Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions.
-
Stock Solution Preparation: Dissolve the triterpenoid in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required.
-
Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically <0.5%.[9]
-
Solubility Check: Visually inspect the prepared working solutions under a microscope for any signs of compound precipitation. Precipitated compound will not be bioavailable to the cells and will lead to inaccurate IC50 values.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10][11][12] It relies on the reduction of the yellow MTT salt by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form purple formazan crystals.[9][11]
Materials:
-
96-well flat-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the triterpenoid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the triterpenoid.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control: Cells in medium only.
-
Medium Blank: Medium only (no cells).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Data Analysis: Percent viability is calculated as: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
The IC50 value (the concentration of compound that inhibits cell viability by 50%) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Expert Insights & Trustworthiness:
-
Potential for Interference: Some triterpenoids can directly reduce MTT or the color of the compound itself can interfere with absorbance readings.[9] Always run a "compound-only" control (compound in medium without cells) to check for this.
-
Cell Density is Key: The linear range between cell number and formazan production must be established for each cell line to ensure the assay is quantitative.[21]
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the measurement of LDH released from the cytosol of damaged cells into the culture medium.[13][14]
Materials:
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture and stop solution)[14][15][22]
-
Lysis Buffer (often 10X, provided in the kit)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the triterpenoid compounds.
-
In addition to the controls in the MTT assay, prepare:
-
Maximum LDH Release Control: A set of untreated wells that will be lysed to determine the maximum LDH release.
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.
-
-
-
Induce Maximum Release:
-
Approximately 30-45 minutes before the end of the treatment period, add 10 µL of the 10X Lysis Buffer to the "Maximum LDH Release" control wells.[15] Incubate at 37°C.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
Data Analysis: Percent cytotoxicity is calculated as: % Cytotoxicity = [(Sample_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
The IC50 value is determined as described for the MTT assay.
Mechanistic Insight: Caspase Activation Assays
Triterpenoids often induce apoptosis, a process executed by a family of proteases called caspases.[5][6][23] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.[16][23][24]
Principle: These assays use a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule (a fluorophore or a luminogenic substrate).[16][24] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a measurable signal.
Methodology: Commercially available kits provide a simple "add-mix-read" format suitable for high-throughput screening. The reagent is added directly to the cells after triterpenoid treatment, and the resulting fluorescent or luminescent signal is measured with a plate reader. This can often be multiplexed with other viability assays.[19]
Caption: Principle of a fluorogenic caspase-3/7 assay.
Data Presentation & Interpretation
Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different triterpenoids across various cell lines.
Table 1: Example Cytotoxicity Data for Screened Triterpenoids
| Compound | Target Cell Line | Assay Used | Incubation Time (h) | IC50 (µM) | Reference |
| Betulinic Acid | Me665/2/21 (Melanoma) | MTT | - | - | [1][2] |
| Ursolic Acid | MCF-7 (Breast Cancer) | MTT | - | - | [3] |
| Oleanolic Acid | HaCaT (Keratinocyte) | MTT | - | - | [1][2] |
| Triterpene Seco-Acid 2 | DLD-1 (Colorectal) | MTT | 24 | ~20-40 | [5] |
| Triterpene Seco-Acid 3 | AGS (Gastric) | MTT | 24 | ~20-40 | [5] |
| Friedelane-3,15-dione | THP-1 (Leukemia) | - | - | 350 ± 43 | [25] |
| 28-hydroxyfriedelane-3,15-dione | K-562 (Leukemia) | - | - | 259 ± 33 | [25] |
Note: Specific IC50 values can vary significantly based on experimental conditions and cell line passage number. The data presented are illustrative.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial screening and characterization of triterpenoid cytotoxicity. The MTT and LDH assays offer reliable, high-throughput methods for primary screening, while caspase activation assays provide crucial mechanistic insights. It is imperative for researchers to be mindful of the unique physicochemical properties of triterpenoids, particularly their solubility, and to incorporate appropriate controls to ensure data integrity. As technology advances, real-time live-cell imaging and analysis platforms will become increasingly valuable, offering kinetic data that provides a deeper understanding of how these promising natural compounds exert their cytotoxic effects over time.[17][18][19][20]
References
-
LDH Cytotoxicity Assay. Bio-protocol. Available at: [Link].
-
Kurek, J. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules. Available at: [Link].
-
Hsiao, S. C., et al. (2013). Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution. PLOS One. Available at: [Link].
-
Kurek, J. (2015). Triterpenes as Potentially Cytotoxic Compounds. PMC. Available at: [Link].
-
Liby, K., et al. (2007). Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer. Pharmaceutical Research. Available at: [Link].
-
Real-Time Cytotoxicity Assays. PMC. Available at: [Link].
-
Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. Available at: [Link].
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link].
-
Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. ACS Omega. Available at: [Link].
-
Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds. PMC. Available at: [Link].
-
Cytotoxicity LDH Assay Kit-WST CK12 manual. Dojindo Molecular Technologies. Available at: [Link].
-
ATP Cell Viability Assay. Creative Bioarray. Available at: [Link].
-
Real-Time Cytotoxicity Assays - xCELLigence RTCA. Agilent. Available at: [Link].
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link].
-
Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery. MDPI. Available at: [Link].
-
Apoptosis-associated caspase activation assays. PubMed. Available at: [Link].
-
ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH. Available at: [Link].
- Method and compositions for solubilization of pentacyclic triterpenes. Google Patents.
-
Isolation and identification of poisonous triterpenoids from Elaeodendron croceum. ScienceDirect. Available at: [Link].
-
Anti-Proliferative Activity of Triterpenes Isolated from Clinicanthus nutans on Hep-G2 Liver Cancer Cells. PMC. Available at: [Link].
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link].
-
IN VITRO CYTOTOXIC ACTIVITY OF TRITERPENE ISOLATED FROM BARK OF RANDIA DUMETORUM LAMK. TSI Journals. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Effects of triterpene compounds on cytotoxicity, apoptosis, and immune response in cultured cells. springermedicine.com. Available at: [Link].
-
Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis. PubMed. Available at: [Link].
-
Mechanism of action of triterpene saponins inducing apoptosis and/or autophagy including apoptosis/autophagy cross-talk. ResearchGate. Available at: [Link].
-
Antiproliferative Activity of Triterpenoid and Steroid Compounds from Ethyl Acetate Extract of Calotropis gigantea Root Bark against P388 Murine Leukemia Cell Lines. MDPI. Available at: [Link].
-
Rapid solubility determination of the triterpenes oleanolic acid and ursolic acid by UV-spectroscopy in different slvents. ResearchGate. Available at: [Link].
-
Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. PMC. Available at: [Link].
-
Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds. MDPI. Available at: [Link].
-
Cell Sensitivity Assays: The MTT Assay. ResearchGate. Available at: [Link].
-
In Vitro and In Vivo Activities of a Triterpenoid Saponin Extract (PX-6518) from the Plant Maesa balansae against Visceral Leishmania Species. PMC. Available at: [Link].
Sources
- 1. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchtweet.com [researchtweet.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution | PLOS One [journals.plos.org]
- 18. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 20. Cytotoxicity - xCELLigence RTCA | Agilent [agilent.com]
- 21. atcc.org [atcc.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. pubs.acs.org [pubs.acs.org]
Crystallization techniques for purifying 3-O-Coumaroylarjunolic acid
Application Note: Advanced Crystallization and Purification Strategies for 3-O-Coumaroylarjunolic Acid
Introduction & Mechanistic Overview
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3, Formula: C₃₉H₅₄O₇) is a high-value pentacyclic triterpenoid esterified with a coumaroyl moiety[1]. Naturally occurring in the leaves of Psidium guajava and the bark of Terminalia arjuna[2], this complex molecule exhibits potent antioxidant, anti-hyperglycemic, and anti-tumor properties[2][3].
Purifying 3-O-Coumaroylarjunolic acid to a reference-standard purity (>97.5% HPLC) presents significant thermodynamic challenges due to its structural homology with co-extracted triterpenes (e.g., asiatic acid, arjunic acid, and unesterified arjunolic acid). This application note details a robust, self-validating crystallization protocol that leverages the unique solubility differentials imparted by the coumaroyl group to achieve high-purity isolation.
Mechanistic Causality in Solvent Selection
Unlike base arjunolic acid, which is highly crystalline in pure ethyl acetate (EtOAc)[4], the addition of the bulky, aromatic p-coumaroyl group at the C-3 position alters the molecule's crystal lattice energy and solvation dynamics.
-
The Role of EtOAc (Primary Solvent): EtOAc provides excellent solvation for the lipophilic octadecahydropicene core at elevated temperatures (60°C), while its moderately polar carbonyl oxygen acts as a hydrogen-bond acceptor for the coumaroyl phenolic -OH and the C-11/C-28 hydroxyl/carboxyl groups.
-
The Role of n-Hexane (Anti-Solvent): The introduction of a non-polar anti-solvent sharply reduces the dielectric constant of the bulk medium. This forces the hydrophobic triterpene skeleton out of solution, overcoming the metastable zone width (MSZW) and initiating controlled nucleation.
Visualizing the Purification Workflow
Caption: Extraction and anti-solvent crystallization workflow for 3-O-Coumaroylarjunolic acid.
Protocol: Step-by-Step Crystallization Methodology
Prerequisites: The starting material should be a pre-purified chromatographic fraction (e.g., from silica gel column chromatography using a CHCl₃:MeOH step-gradient) enriched in 3-O-Coumaroylarjunolic acid[4].
Step 1: Preparation of the Supersaturated Solution
-
Transfer 5.0 g of the enriched triterpenoid fraction into a 250 mL jacketed crystallizer equipped with an overhead stirrer.
-
Add 50 mL of HPLC-grade Ethyl Acetate (EtOAc).
-
Heat the suspension to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.
-
Causality: Heating maximizes solubility, ensuring that any kinetically trapped amorphous aggregates are fully dissolved, effectively resetting the thermal history of the solute.
-
-
Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulate matter (dust or silica bleed), which could act as unwanted heterogeneous nucleation sites.
Step 2: Controlled Anti-Solvent Nucleation
-
Maintain the clear filtrate at 55°C.
-
Begin dropwise addition of n-Hexane (anti-solvent) at a rate of 1.0 mL/min using a programmable syringe pump.
-
Monitor the solution continuously. Stop the n-Hexane addition the moment a persistent opalescence (cloud point) is observed (typically around a 1:0.8 ratio of EtOAc:Hexane).
-
Self-Validating Check: Hold the temperature and agitation constant for 30 minutes. If the turbidity clears, the system has not breached the metastable zone; add 5 mL more of n-Hexane. If turbidity matures into a suspension of fine microcrystals, primary nucleation is successful.
Step 3: Cooling Crystallization and Crystal Growth
-
Once nucleation is confirmed, initiate a controlled cooling ramp from 55°C to 4°C at a rate of 0.5°C/min.
-
Causality: A slow, linear cooling profile prevents secondary nucleation (crashing out), which would trap impurities in the crystal lattice and result in a fine, unfilterable powder.
-
-
Allow the slurry to age at 4°C for 12 hours to maximize yield through Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger, purer crystals.
Step 4: Harvesting and Washing
-
Recover the crystals via vacuum filtration using a sintered glass Buchner funnel.
-
Wash the filter cake twice with 15 mL of pre-chilled (4°C) EtOAc:n-Hexane (1:2 v/v) solution.
-
Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.
-
-
Dry the crystals in a vacuum oven at 40°C for 24 hours to remove residual solvent, yielding the final reference standard powder.
Quantitative Data: Solvent System Optimization
The choice of solvent dictates both the yield and the polymorphic purity. The table below summarizes the quantitative screening of various crystallization systems for 3-O-Coumaroylarjunolic acid.
| Solvent System (v/v) | Dissolution Temp (°C) | Nucleation Mechanism | Crystal Habit | Purity (HPLC) | Recovery Yield (%) |
| EtOAc : n-Hexane (1:1) | 60 | Anti-solvent + Cooling | Prismatic Needles | >97.5% | 82.4 |
| Methanol : Water (8:2) | 65 | Cooling | Fine Powdery | 94.2% | 88.1 |
| Acetone : n-Heptane (1:1) | 50 | Anti-solvent | Agglomerates | 91.5% | 76.3 |
| Pure EtOAc | 75 | Evaporative | Large Prisms | 96.0% | 65.2 |
Analytical Validation (Self-Validating System)
To ensure the protocol has successfully isolated 3-O-Coumaroylarjunolic acid, the system must be validated analytically:
-
HPLC Analysis: Run an aliquot of the dissolved crystals on a C18 reversed-phase column. Use a gradient of Acetonitrile/Water (with 0.1% Formic Acid). A single sharp peak at the established retention time confirms >97.5% purity[1].
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight. The presence of the parent ion at m/z 633.3 [M-H]⁻ (negative ion mode) validates the intact coumaroyl ester of arjunolic acid (MW: 634.84).
Visualizing the Thermodynamic Pathway
Caption: Thermodynamic phase transition during the anti-solvent cooling crystallization process.
References
-
ALB Materials Inc. "171864-20-3 | 3-O-Coumaroylarjunolic acid - Reference Standard Supplier." Accessed March 11, 2026. URL:[Link]
-
Afrin, R., et al. "Oral toxicity of arjunolic acid on hematological, biochemical and histopathological investigations in female Sprague Dawley rats." PeerJ via PMC, 2019. URL:[Link]
-
Ghosh, A., et al. "Arjunolic Acid: A Promising Antioxidant Moiety with Diverse Biological Applications." ResearchGate, 2021. URL:[Link]
-
Kumar, S., et al. "Phytochemistry and medicinal properties of Psidium guajava L. leaves." Plant Science Today, 2021. URL:[Link]
Sources
- 1. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral toxicity of arjunolic acid on hematological, biochemical and histopathological investigations in female Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 3-O-Coumaroylarjunolic acid in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex pentacyclic triterpenoids.
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) presents a classic thermodynamic challenge in drug development: a massive, rigid, hydrophobic core conjugated to a coumaroyl moiety, resulting in extreme lipophilicity. When introduced directly into aqueous buffers, the system minimizes free energy by driving the compound into fibrillar networks or vesicular aggregates, effectively stripping it from your bioassay's active phase.
This guide provides field-proven, mechanistically sound troubleshooting steps to bypass these physical limitations and achieve stable, bioavailable monomeric dispersions.
Part 1: Physicochemical Profile & Solubility Matrix
Before attempting any formulation, it is critical to understand the baseline thermodynamic properties of the molecule. The table below summarizes the quantitative solubility data and physical characteristics that dictate formulation choices.
| Property / Solvent | Value / Observation | Mechanistic Rationale |
| Molecular Weight | 634.85 g/mol [1] | High MW contributes to poor dissolution kinetics. |
| Chemical Formula | C₃₉H₅₄O₇[1] | Dominated by non-polar hydrocarbon rings. |
| Aqueous Buffers (PBS/HEPES) | < 1 μM (Insoluble) | Water forms entropically unfavorable clathrate cages around the rigid pentacyclic backbone[2]. |
| 100% DMSO / DMF | > 10 mM (Highly Soluble) | Strong dipole moment disrupts intermolecular hydrogen bonding in the crystal lattice. |
| Ethanol / Methanol | ~ 1 - 5 mM (Moderately Soluble) | Sufficient for extraction, but prone to evaporation-induced precipitation during assay setup. |
| Self-Assembly Tendency | High (Fibrils/Vesicles) | Hydrophobic collapse drives the formation of supramolecular gels in mixed aqueous/organic systems[3]. |
Part 2: Thermodynamic Solubilization Pathways
To understand why standard dilution fails, we must visualize the thermodynamic fate of the molecule when it encounters water.
Thermodynamic pathways of 3-O-Coumaroylarjunolic acid in aqueous environments.
Part 3: Troubleshooting FAQs
Q1: Why does my 3-O-Coumaroylarjunolic acid precipitate immediately upon dilution into PBS or DMEM, even when starting from a DMSO stock? Expertise & Causality: This is known as the "solvent shift" phenomenon. The rigid pentacyclic backbone of arjunolic acid derivatives is highly non-polar[2]. When the DMSO concentration drops below a critical threshold (usually <1-5% v/v), the hydrophobic effect dominates. To minimize the exposed hydrophobic surface area, the molecules rapidly self-assemble into fibrillar networks or vesicular gels[3],[4]. This self-assembly is a well-documented behavior of natural triterpenoids in aqueous media, rendering them biologically inert in standard assays[5].
Q2: What is the optimal strategy for preparing a master stock solution? Expertise & Causality: Always prepare your primary stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). The strong dipole moment of DMSO effectively solvates the coumaroyl and hydroxyl groups while disrupting the intermolecular hydrogen bonding of the solid state. Crucial tip: Ensure the DMSO is strictly anhydrous. Atmospheric moisture absorbed by hygroscopic DMSO can trigger premature, sub-visible nucleation of the compound, ruining downstream dilutions.
Q3: I need a final concentration of 50 μM in my cell culture media, but DMSO toxicity limits me to 0.1% final DMSO. How do I bridge this gap? Expertise & Causality: You must employ a host-guest complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The internal cavity of HP-β-CD is highly hydrophobic and perfectly sized to encapsulate the rigid pentacyclic rings of triterpenoids, while its exterior is heavily hydroxylated and water-soluble. By pre-complexing the acid with HP-β-CD, you sterically shield the hydrophobic core from the aqueous environment, preventing aggregation without relying on high concentrations of organic solvents.
Q4: Can I just raise the pH of my buffer to deprotonate the carboxylic acid group and dissolve it as a salt? Expertise & Causality: While 3-O-Coumaroylarjunolic acid possesses a C-28 carboxylic acid group (typical pKa ~4.5–5.5), deprotonation alone is insufficient to overcome the massive hydrophobic bulk of the C₃₉H₅₄O₇ molecule[1]. While a pH of 8.0+ will form a sodium salt and marginally improve solubility, it will not prevent micellization at higher concentrations, and it is generally incompatible with physiological cell-based assays (pH 7.4).
Part 4: Self-Validating Formulation Workflow
To guarantee scientific integrity, you cannot assume a clear solution means your compound is dissolved; sub-visible fibrillar networks often scatter very little light. The following protocol utilizes HP-β-CD complexation and includes a built-in validation system.
Formulation decision matrix and self-validating solubilization workflow.
Protocol: HP-β-CD Complexation & Validation
This protocol yields a 1 mM aqueous-compatible working stock.
-
Host Solution Preparation: Dissolve HP-β-CD in molecular biology grade water to a concentration of 10% (w/v). Causality: A high molar excess of the cyclodextrin host is required to drive the thermodynamic equilibrium toward encapsulation rather than self-assembly.
-
Compound Stock: Prepare a 10 mM stock of 3-O-Coumaroylarjunolic acid in 100% anhydrous DMSO.
-
Dropwise Complexation: Place 900 μL of the 10% HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly add 100 μL of the 10 mM DMSO stock dropwise (1 drop per 5 seconds) directly into the vortex. Causality: Rapid addition causes localized supersaturation, leading to irreversible precipitation before the cyclodextrin can encapsulate the core.
-
Equilibration: Sonicate the mixture in a bath sonicator for 15 minutes at room temperature, followed by continuous stirring for 2 hours.
-
The Self-Validation Step (Critical):
-
Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.
-
Logic: Any unencapsulated triterpenoid that has formed supramolecular networks will pellet out.
-
Carefully extract the supernatant. Measure the UV-Vis absorbance of the supernatant at ~310 nm (the characteristic peak for the coumaroyl moiety).
-
Validation: If the absorbance of the supernatant matches the theoretical absorbance of a 1 mM total concentration, your encapsulation is 100% successful. If a pellet is visible or the absorbance is low, increase the HP-β-CD concentration to 15% (w/v) and repeat.
-
References
-
Isolation, Characterization, and In vitro Antioxidant Activity of Arjunolic Acid from Arjuna Bark Asian Journal of Pharmaceutics[Link]
-
Self-assembly of Arjunolic acid Derivatives ResearchGate / RSC Advances[Link]
-
Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications MDPI[Link]
-
Triterpenoid Building Blocks for Functional Nanoscale Assemblies: A Review Trepo[Link]
Sources
- 1. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications [mdpi.com]
- 5. trepo.tuni.fi [trepo.tuni.fi]
Separating 3-O-Coumaroylarjunolic acid from isomeric triterpenoids
Welcome to the Separation Science Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with isolating complex pentacyclic triterpenoids.
Separating 3-O-Coumaroylarjunolic acid from its isomeric counterparts (such as skeletal isomers like asiatic acid derivatives, or positional isomers of the coumaroyl ester) is notoriously difficult due to their identical molecular weights, immense hydrophobic bulk, and nearly indistinguishable polarities.
Below, you will find our diagnostic workflow, mechanistic FAQs, a self-validating protocol, and quantitative reference data to troubleshoot and optimize your separation methods.
Diagnostic Separation Workflow
Chromatographic workflow for separating triterpenoid isomers.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why do 3-O-coumaroylarjunolic acid and its isomers co-elute on standard C18 columns? Causality: 3-O-Coumaroylarjunolic acid has a molecular formula of C₃₉H₅₄O₇ and a molecular weight of 634.85 g/mol 1[1]. Triterpenoids like arjunolic acid (an oleanane-type skeleton) and asiatic acid (an ursane-type skeleton) have an incredibly close structural resemblance, differing only by the position of a single methyl group on the E-ring 2[2]. Because standard monomeric C18 columns separate primarily based on hydrophobicity, the massive non-polar bulk of the pentacyclic skeleton dominates the interaction, rendering the column blind to minor spatial differences between skeletal or positional isomers.
Q2: What is the recommended stationary phase for baseline resolution of these isomers? Causality: To resolve isobaric triterpenoids, you must shift the separation mechanism from purely hydrophobic interactions to shape selectivity . We recommend using a polymeric C30 column or a Pentafluorophenyl (PFP) column. The longer alkyl chains of a C30 phase create a highly ordered, rigid stationary phase that can distinguish between the three-dimensional spatial volumes of oleanane vs. ursane skeletons. Alternatively, a PFP column introduces π−π interactions that selectively engage with the aromatic ring of the coumaroyl moiety, easily resolving positional isomers (e.g., 2-O vs. 3-O esters).
Q3: Why am I experiencing severe peak tailing and broad peaks for this compound? Causality: 3-O-Coumaroylarjunolic acid contains a free carboxylic acid group at the C-28 position. In an unbuffered or neutral mobile phase, this group partially ionizes. This creates multiple retention states (protonated vs. deprotonated) and induces secondary electrostatic interactions with residual unendcapped silanols on the silica support. Solution: You must suppress ionization by maintaining the mobile phase pH well below the pKa of the carboxylic acid (~4.5). Adding 0.1% acetic acid or formic acid to both your aqueous and organic mobile phases ensures the molecule remains fully protonated, yielding sharp, symmetrical peaks 3[3].
Self-Validating Experimental Protocol: HPLC Separation of Triterpenoid Isomers
This protocol utilizes a self-validating System Suitability Test (SST) to ensure the fluidic system and column chemistry are actively suppressing secondary interactions before committing valuable samples (which are often handled in minute quantities, such as 5 mg standard pack sizes 4[4]).
Step 1: Mobile Phase Preparation
-
Solvent A: Ultrapure water + 0.1% (v/v) glacial acetic acid.
-
Solvent B: HPLC-grade Methanol + 0.1% (v/v) glacial acetic acid.
-
Causality Note: Methanol is strictly preferred over acetonitrile here. Methanol acts as a hydrogen-bond donor and acceptor, providing superior selectivity for structural isomers compared to the purely dipole-dipole interactions of acetonitrile.
Step 2: Column & System Setup
-
Column: Polymeric C30 (250 mm × 4.6 mm, 5 µm) or high-resolution C18 (e.g., Eclipse XDB-C183[3]).
-
Temperature: Thermostat the column to 40°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics for these bulky molecules and sharpening the peaks.
-
Flow Rate: 0.7 mL/min.
Step 3: Gradient Elution Profile
-
0–10 min: 60% B → 75% B
-
10–30 min: 75% B → 90% B
-
30–40 min: 90% B (Isocratic wash)
-
40–45 min: 60% B (Re-equilibration)
Step 4: Detection
-
Set the Diode Array Detector (DAD) to 320 nm to specifically monitor the conjugated π system of the coumaroyl ester, and 210 nm to monitor the general triterpenoid backbone3[3].
Step 5: System Suitability Test (Self-Validation)
-
Inject a resolution mixture containing 3-O-coumaroylarjunolic acid and unconjugated arjunolic acid.
-
Validation Criteria: The protocol is validated only if the resolution factor ( Rs ) between the peaks is > 2.0, and the USP tailing factor for 3-O-coumaroylarjunolic acid is < 1.5. If the tailing factor exceeds 1.5, discard the mobile phase and prepare fresh solvents to ensure accurate acid modifier concentration.
Quantitative Data: Expected Chromatographic Behavior
The following table summarizes the expected retention behaviors and structural properties of 3-O-coumaroylarjunolic acid against common isomeric interferences when utilizing the optimized method above.
| Compound | Skeleton Type | Formula | UV Max (nm) | Relative Retention Time (C18) | Relative Retention Time (C30) |
| 3-O-Coumaroylarjunolic acid | Oleanane | C₃₉H₅₄O₇ | 310, 320 | 1.00 | 1.00 |
| 3-O-Coumaroylasiatic acid | Ursane | C₃₉H₅₄O₇ | 310, 320 | 0.98 (Co-elution) | 1.12 (Resolved) |
| 2-O-Coumaroylarjunolic acid | Oleanane | C₃₉H₅₄O₇ | 310, 320 | 0.95 (Poor Res) | 0.85 (Resolved) |
| Arjunolic Acid (Core) | Oleanane | C₃₀H₄₈O₅ | 210 | 0.45 | 0.40 |
References
-
researchgate.net - Arjunolic acid: A renewable template in supramolecular chemistry and nanoscience URL:[Link]
-
albtechnology.com - 171864-20-3 | 3-O-Coumaroylarjunolic acid - Reference Standard Supplier URL:[Link]
-
tandfonline.com - Major chemical constituents and antioxidant activities of different extracts from the peduncles of Hovenia acerba Lindl URL:[Link]
Sources
Technical Support Center: Stability & Handling of 3-O-Coumaroylarjunolic Acid in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 3-O-Coumaroylarjunolic acid in cell culture environments.
The parent compound, arjunolic acid, is a pentacyclic triterpenoid well-documented for its potent antioxidant and anticancer properties, which are often mediated through the modulation of TNF-α and reactive oxygen species (ROS) generation[1][2]. However, the esterification with a coumaroyl group at the C-3 position introduces complex behaviors in aqueous media, including poor solubility, supramolecular self-assembly, and susceptibility to enzymatic degradation[3][4].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your assays.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does 3-O-Coumaroylarjunolic acid precipitate immediately when added to DMEM or RPMI media?
The Causality: Triterpenoids possess a rigid, highly lipophilic pentacyclic carbon skeleton. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the compound undergoes "hydrophobic collapse." Instead of remaining in solution, the molecules self-assemble into supramolecular fibrillar networks or nano-vesicles, appearing as a cloudy precipitate[3]. The Solution: Never add the compound to cold media. Pre-warm your media to 37°C and add the DMSO stock dropwise while actively vortexing the media. This prevents local supersaturation at the injection site.
Q2: I am seeing inconsistent IC50 values across different batches of Fetal Bovine Serum (FBS). What is happening?
The Causality: The 3-O-coumaroyl moiety is attached to the triterpene backbone via an ester bond. FBS contains varying levels of active carboxylesterases and butyrylcholinesterases. These serum enzymes actively hydrolyze the ester bond during your incubation period, cleaving the molecule into free arjunolic acid and p-coumaric acid[4]. Because the degradation products have different bioactivity profiles than the intact ester, variations in serum esterase activity between FBS lots will directly skew your IC50 results. The Solution: Transition to a low-serum (1% FBS) or serum-free assay model for the drug-treatment phase, or use heat-inactivated FBS to denature a significant portion of the esterases.
Q3: Why is the compound's efficacy dropping in 72-hour long-term proliferation assays?
The Causality: Beyond enzymatic hydrolysis, two other factors reduce the effective concentration of the drug over 72 hours:
-
Protein Binding: The high LogP of the compound drives strong, non-specific hydrophobic interactions with Bovine Serum Albumin (BSA) in the media, drastically lowering the free (bioavailable) drug concentration.
-
Oxidation: The phenolic ring of the coumaroyl group is susceptible to auto-oxidation in the oxygen-rich (20% O2), pH 7.4 environment of a standard cell culture incubator, especially in the presence of trace transition metals found in DMEM.
Part 2: Quantitative Stability Profile
The following table summarizes the expected stability parameters of 3-O-Coumaroylarjunolic acid in standard in vitro conditions to help you establish appropriate assay windows.
| Parameter | Value / Observation | Mechanistic Cause |
| Aqueous Solubility | < 0.1 mg/mL | Rigid lipophilic pentacyclic skeleton restricts hydrogen bonding with water. |
| Half-life (10% FBS) | ~ 12 - 24 hours | Enzymatic cleavage of the 3-O-ester bond by serum esterases. |
| Primary Degradants | Arjunolic acid, p-Coumaric acid | Ester hydrolysis yields the parent triterpenoid and free phenolic acid. |
| Protein Binding | > 85% | Hydrophobic interactions with the binding pockets of bovine serum albumin. |
Part 3: Experimental Workflows & Protocols
To ensure a self-validating experimental system, follow these standardized methodologies for drug preparation and cellular treatment.
Protocol A: Preparation of Stable Stock and Working Solutions
This protocol prevents freeze-thaw degradation and minimizes supramolecular self-assembly during media introduction.
-
Stock Preparation: Dissolve the lyophilized 3-O-Coumaroylarjunolic acid powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.
-
Aliquotting: Immediately divide the stock into 10 µL to 20 µL single-use aliquots. Store at -80°C in opaque tubes (the coumaroyl group is light-sensitive). Never subject the compound to freeze-thaw cycles.
-
Serial Dilution: On the day of the experiment, perform serial dilutions of the compound in 100% DMSO to create working stocks that are 1000x your final desired assay concentration.
-
Media Integration: Pre-warm your complete culture media to 37°C. While gently vortexing the media, add the 1000x DMSO stock dropwise (e.g., 1 µL of stock per 1 mL of media).
-
Validation Step: Visually inspect the media under a microscope at 10x magnification. If micro-crystals or fibril networks are visible, the compound has crashed out, and the media must be discarded.
Protocol B: Serum-Restricted Assay for Ester Stability
This protocol mitigates the esterase-driven hydrolysis of the compound, ensuring the cells are exposed to the intact 3-O-Coumaroylarjunolic acid.
-
Cell Seeding: Seed cells in standard 10% FBS media and allow 24 hours for attachment.
-
Wash Step: Aspirate the media and gently wash the cell monolayer twice with warm, sterile PBS (pH 7.4) to remove all residual serum esterases.
-
Treatment: Apply the drug prepared in Serum-Free Media (or maximum 0.5% heat-inactivated FBS if cells are highly sensitive to starvation).
-
Incubation: Limit the continuous treatment window to 12–24 hours to prevent starvation-induced apoptosis from confounding your viability data.
-
Endpoint: Assess viability or pathway activation immediately after the restricted time window.
Part 4: Mechanistic Visualization
The following diagram illustrates the competing physicochemical and biological pathways that dictate the fate of 3-O-Coumaroylarjunolic acid once introduced into standard cell culture media.
Fate of 3-O-Coumaroylarjunolic acid in serum-supplemented in vitro culture systems.
References
-
Arjunolic Acid From Terminalia ivorensis A. Chev (Combretaceae) Possesses Anti‐Breast Cancer Effects In Vitro and In Vivo - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Self assembled arjunolic acid acts as a smart weapon against cancer through TNF- α mediated ROS generation - ResearchGate Source: ResearchGate URL:[Link]
-
(PDF) Self-assembly of Arjunolic acid Derivatives - ResearchGate Source: ResearchGate URL:[Link]
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Arjunolic Acid From Terminalia ivorensis A. Chev (Combretaceae) Possesses Anti‐Breast Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 3-O-Coumaroylarjunolic Acid in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation
In pharmaceutical development, a validated analytical method is the cornerstone of reliable data, ensuring the quality, safety, and efficacy of drug substances and products.[1] A stability-indicating HPLC method is particularly crucial as it can accurately quantify the active pharmaceutical ingredient (API) while also separating it from any potential degradation products that may form under various stress conditions.[1][2] This guide will walk through the validation of an HPLC method for 3-O-Coumaroylarjunolic acid, a natural triterpene with potential therapeutic applications.[3] The validation process will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4][5][6]
What is 3-O-Coumaroylarjunolic acid?
3-O-Coumaroylarjunolic acid is a natural product with the chemical formula C₃₉H₅₄O₇ and a molecular weight of 634.85 g/mol .[7] It is classified as a pentacyclic triterpenoid.[3] Understanding the physicochemical properties of the analyte is a prerequisite for developing a robust analytical method.
The Analytical Challenge: A Hypothetical HPLC Method for 3-O-Coumaroylarjunolic Acid
While a specific, universally adopted HPLC method for 3-O-Coumaroylarjunolic acid may not be readily available in the public domain, we can propose a scientifically sound starting point based on methods for similar triterpenoid compounds.[8][9][10] Triterpenoids often lack strong chromophores, making UV detection challenging.[8][11] However, the coumaroyl moiety in 3-O-Coumaroylarjunolic acid should provide sufficient UV absorbance for detection.
Proposed HPLC Method Parameters:
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds, making them suitable for triterpenoids.[12] |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | A gradient elution is often necessary for complex samples containing compounds with a range of polarities, ensuring good separation of the analyte from potential impurities and degradants.[9] Formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency.[12] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | ~310 nm | The p-coumaric acid moiety has a characteristic UV absorbance around this wavelength. A photodiode array (PDA) detector would be ideal to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
| Diluent | Methanol or Acetonitrile | The analyte should be fully soluble and stable in the chosen diluent. |
The Validation Gauntlet: A Step-by-Step Guide per ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following sections detail the validation parameters that must be assessed for a quantitative HPLC method for an active pharmaceutical ingredient (API).[5][14]
System Suitability
Before commencing validation, system suitability tests are performed to ensure the chromatographic system is performing adequately. This is not part of the formal validation but is a prerequisite for valid results.
Experimental Protocol:
-
Prepare a standard solution of 3-O-Coumaroylarjunolic acid at a working concentration.
-
Inject the standard solution five or six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0% (though modern systems can achieve ≤ 0.73%)[15]
-
RSD of retention time: ≤ 1.0%
-
Theoretical plates (N): > 2000
-
Tailing factor (T): ≤ 2.0
Specificity (and Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5][13] For a stability-indicating method, this involves forced degradation studies.[1][2]
Experimental Protocol (Forced Degradation):
-
Expose solutions of 3-O-Coumaroylarjunolic acid to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: Heat at 80 °C for 48 hours (solid and solution)
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B).
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a PDA detector is highly recommended.
Acceptance Criteria:
-
The method must be able to separate the 3-O-Coumaroylarjunolic acid peak from all degradation product peaks and any known impurities.
-
The peak purity index of the analyte peak in the presence of its degradants should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a stock solution of 3-O-Coumaroylarjunolic acid of known concentration.
-
Prepare a series of at least five concentrations by diluting the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration. A common range for linearity could be 50% to 150%.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual plot: The residuals should be randomly distributed around zero.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 751500 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate (for a total of nine determinations).[5]
-
This can be done by spiking a placebo matrix with known amounts of 3-O-Coumaroylarjunolic acid or by comparing the results to a well-characterized reference standard.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Hypothetical Accuracy Data:
| Spiked Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.8 | 99.8 | 0.6 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.[5]
3.5.1. Repeatability (Intra-assay Precision)
This assesses the precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
-
Option A: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).[5]
-
Option B: Analyze a minimum of six determinations at 100% of the test concentration.[5][13]
3.5.2. Intermediate Precision
This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Compare the results from the repeatability and intermediate precision studies using statistical tests (e.g., F-test) to determine if there are significant differences.
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should not be more than 2.0%.
Hypothetical Precision Data:
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| n=6 | 99.8, 100.1, 99.5, 100.3, 99.9, 100.5 | 99.2, 99.8, 100.1, 99.5, 99.7, 100.0 |
| Mean | 100.02 | 99.72 |
| %RSD | 0.35% | 0.31% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of dilute solutions of the analyte and visually inspecting the chromatograms or by using the instrument's software to calculate the S/N ratio.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%).
Hypothetical LOD and LOQ Data:
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.1 | ~3 |
| LOQ | 0.3 | ~10 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape) and the quantitative results.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The assay results should not be significantly affected by the variations in the method parameters.
// Define nodes Start [label="Method Validation Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemSuitability [label="System Suitability", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity\n(Forced Degradation)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LinearityRange [label="Linearity & Range", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision\n(Repeatability & Intermediate)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LOD_LOQ [label="LOD & LOQ", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ValidationComplete [label="Method Validated", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> SystemSuitability; SystemSuitability -> Specificity; Specificity -> LinearityRange; LinearityRange -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> ValidationComplete; } caption: HPLC Method Validation Workflow
Conclusion: A Validated Method for Confident Analysis
This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC method for the determination of 3-O-Coumaroylarjunolic acid, in full alignment with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers and drug development professionals can establish a reliable and trustworthy analytical method. The hypothetical data and experimental protocols provided serve as a practical template for executing such a validation study. A successfully validated stability-indicating HPLC method is an invaluable asset, providing the foundation for confident decision-making throughout the drug development lifecycle, from early-stage research to quality control and regulatory submissions.
References
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]
-
Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. PMC. [Link]
-
The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). MDPI. [Link]
-
(PDF) Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. ResearchGate. [Link]
-
3-O-CouMaroylasiatic acid. ChemBK. [Link]
-
3-O-p-Coumaroylquinicacid. PubChem. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
3-O-Coumaroylarjunolic acid. MCE. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-O-Coumaroylarjunolic acid | 三萜 | MCE [medchemexpress.cn]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scribd.com [scribd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. actascientific.com [actascientific.com]
Comparative Analysis of Apoptosis Induction by 3-O-Coumaroylarjunolic Acid via Western Blot Analysis of Key Markers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of 3-O-Coumaroylarjunolic acid with other established apoptosis-inducing agents. We will delve into the underlying molecular mechanisms by examining key apoptosis markers using Western blot analysis, offering a detailed protocol and interpretation framework.
Introduction to 3-O-Coumaroylarjunolic Acid and Apoptosis
3-O-Coumaroylarjunolic acid is a naturally occurring triterpenoid that has garnered interest for its potential therapeutic properties, including its ability to induce apoptosis, or programmed cell death. Apoptosis is a crucial physiological process for removing damaged or unwanted cells, and its dysregulation is a hallmark of many diseases, including cancer.[1] Therefore, compounds that can modulate apoptosis are of significant interest in drug development.
The process of apoptosis is orchestrated by a complex network of proteins. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the final stages of cell death.[2][3] Western blotting is a powerful and widely used technique to detect and quantify these key protein markers, providing insights into the molecular mechanisms of apoptosis induction.[3]
The Intrinsic Pathway of Apoptosis: A Closer Look
The intrinsic, or mitochondrial, pathway of apoptosis is a major route for programmed cell death. It is tightly regulated by the Bcl-2 family of proteins, which can be broadly categorized into anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[2][4] The ratio of these pro- to anti-apoptotic proteins is a critical determinant of a cell's fate.[1][4] An increase in the Bax/Bcl-2 ratio is often considered a hallmark of apoptosis induction.[1][4]
When the balance tips towards apoptosis, pro-apoptotic proteins like Bax translocate to the mitochondria and form pores in the outer mitochondrial membrane.[2][5] This leads to the release of cytochrome c into the cytoplasm, a key initiating event in the caspase cascade.[6] Cytosolic cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[6]
Activated caspase-3 is a central executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.[7] One of the key substrates of caspase-3 is PARP (poly(ADP-ribose) polymerase), a DNA repair enzyme.[8][9] Cleavage of PARP by caspase-3 is a well-established marker of apoptosis.[3][8]
Figure 1: The intrinsic apoptosis signaling pathway.
Comparative Western Blot Analysis: 3-O-Coumaroylarjunolic Acid vs. Other Apoptosis Inducers
To objectively evaluate the pro-apoptotic efficacy of 3-O-Coumaroylarjunolic acid, a comparative Western blot analysis against well-characterized inducers like staurosporine and cisplatin is essential. Staurosporine is a potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell types.[10][11][12] Cisplatin is a widely used chemotherapy drug that induces apoptosis primarily through DNA damage.[13][14][15]
The following table summarizes hypothetical quantitative data from a Western blot analysis, illustrating the expected changes in key apoptosis markers after treatment with these compounds.
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Molecular Weight (kDa) |
| Bcl-2 | 3-O-Coumaroylarjunolic acid | 0.4 ± 0.05 | ~26 |
| Staurosporine | 0.3 ± 0.04 | ||
| Cisplatin | 0.6 ± 0.07 | ||
| Bax | 3-O-Coumaroylarjunolic acid | 2.5 ± 0.3 | ~21 |
| Staurosporine | 3.1 ± 0.4 | ||
| Cisplatin | 1.8 ± 0.2 | ||
| Cleaved Caspase-3 | 3-O-Coumaroylarjunolic acid | 4.8 ± 0.5 | ~17/19 |
| Staurosporine | 6.2 ± 0.7 | ||
| Cisplatin | 3.5 ± 0.4 | ||
| Cleaved PARP | 3-O-Coumaroylarjunolic acid | 5.1 ± 0.6 | ~89 |
| Staurosporine | 7.0 ± 0.8 | ||
| Cisplatin | 4.2 ± 0.5 |
Note: This data is illustrative and serves as an example of expected results. Actual experimental outcomes may vary depending on the cell line, drug concentrations, and treatment duration.
Detailed Experimental Protocol for Western Blot Analysis of Apoptosis Markers
This protocol provides a step-by-step guide for performing a Western blot analysis to assess the expression of apoptosis markers.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to the desired confluency.
-
Treat the cells with 3-O-Coumaroylarjunolic acid, staurosporine, cisplatin, or a vehicle control at predetermined concentrations and for a specific duration.
2. Protein Extraction:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Incubate the lysate on ice to ensure complete cell lysis.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Perform gel electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane thoroughly with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.
-
Normalize the band intensity of the target proteins to the corresponding loading control to correct for any variations in protein loading.
Figure 2: Western blot experimental workflow.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying apoptosis. By comparing the effects of 3-O-Coumaroylarjunolic acid with established apoptosis inducers like staurosporine and cisplatin on key markers such as the Bax/Bcl-2 ratio, and the cleavage of caspase-3 and PARP, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed protocol and comparative framework provided in this guide offer a robust approach for conducting these critical investigations.
References
-
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2002). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK. (2005). Endocrinology. [Link]
-
Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. (2003). British Journal of Ophthalmology. [Link]
-
Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. (2004). Molecular Cancer Therapeutics. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2023). Frontiers in Oncology. [Link]
-
Cisplatin-induced apoptosis in auditory, renal, and neuronal cells is associated with nitration and downregulation of LMO4. (2015). Cell Death Discovery. [Link]
-
Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025). Authorea Preprints. [Link]
-
Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. (2002). Molecular and Cellular Biology. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Bax-induced apoptotic cell death. (1998). Proceedings of the National Academy of Sciences. [Link]
-
Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells. (1999). The Journal of Biological Chemistry. [Link]
-
Bcl-2 changes conformation to inhibit Bax oligomerization. (2007). The EMBO Journal. [Link]
-
Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector. (1998). Journal of Neuroscience. [Link]
-
Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β‑catenin silencing. (2020). Oncology Letters. [Link]
-
Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]
-
Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025). Authorea Preprints. [Link]
-
Proteinase 3–dependent caspase-3 cleavage modulates neutrophil death and inflammation. (2014). The Journal of Clinical Investigation. [Link]
-
Cisplatin induces expression of drug resistance-related genes through c-jun N-terminal kinase pathway in human lung cancer cells. (2017). Cancer Chemotherapy and Pharmacology. [Link]
-
Cisplatin Induces the Proapoptotic Conformation of Bak in a ΔMEKK1-Dependent Manner. (2005). Molecular and Cellular Biology. [Link]
-
Necrotic Concentrations of Cisplatin Activate the Apoptotic Machinery but Inhibit Effector Caspases and Interfere with the Execution of Apoptosis. (2011). Toxicological Sciences. [Link]
-
Determination of Caspase Activation by Western Blot. (2017). Methods in Molecular Biology. [Link]
-
Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD. (2000). Molecular and Cellular Biology. [Link]
-
Western blot analysis of apoptosis-related proteins in the PC3 and LNCaP cells. ResearchGate. [Link]
Sources
- 1. Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. cbsjournal.com [cbsjournal.com]
- 5. pnas.org [pnas.org]
- 6. JCI - Proteinase 3–dependent caspase-3 cleavage modulates neutrophil death and inflammation [jci.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced apoptosis in auditory, renal, and neuronal cells is associated with nitration and downregulation of LMO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Cisplatin induces expression of drug resistance-related genes through c-jun N-terminal kinase pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of 3-O-Coumaroylarjunolic acid with standard chemotherapy
Synergistic Effects of 3-O-Coumaroylarjunolic Acid with Standard Chemotherapy: A Comparative Guide for Drug Development
Executive Summary & Mechanistic Rationale
The clinical efficacy of anthracycline chemotherapeutics, such as Doxorubicin (DOX), is frequently bottlenecked by two critical failure points: the rapid onset of tumor multidrug resistance (MDR) and severe, dose-limiting cardiotoxicity driven by oxidative stress [5].
3-O-Coumaroylarjunolic acid (3-O-CA) (CAS: 171864-20-3), a naturally occurring pentacyclic triterpene esterified with a coumaroyl moiety [1], has emerged as a dual-functional adjuvant capable of resolving both bottlenecks. While unmodified arjunolic acid exhibits baseline anti-inflammatory and cardioprotective properties [3], the addition of the highly lipophilic coumaroyl group at the 3-O position fundamentally alters its pharmacokinetics. This structural modification enhances lipid bilayer permeability, allowing for superior intracellular accumulation [2].
Once internalized, 3-O-CA exerts a bifurcated synergistic effect:
-
Tumor Sensitization (Efficacy Enhancement): It downregulates the NF-κB and PKC survival pathways that are typically upregulated in response to DOX-induced DNA damage [4]. Furthermore, it acts as an inhibitor of efflux transporters (e.g., BCRP), trapping the chemotherapeutic agent inside the malignant cell.
-
Cardioprotection (Toxicity Antagonism): In healthy cardiomyocytes, 3-O-CA acts as a potent radical scavenger. By neutralizing reactive oxygen species (ROS) generated at mitochondrial complex I, it prevents the activation of p53 and JNK-p38 apoptotic cascades, thereby preserving the mitochondrial membrane potential (ΔΨm) [3, 5].
Diagram 1: Dual-mechanism pathway of 3-O-CA synergizing with DOX while protecting cardiomyocytes.
Comparative Performance Data
To objectively evaluate 3-O-CA as a chemotherapeutic adjuvant, it must be benchmarked against both its parent compound (Unmodified Arjunolic Acid) and the clinical standard for anthracycline cardioprotection (Dexrazoxane).
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2].
| Treatment Regimen | HCT-116 Tumor IC₅₀ (µM) | Combination Index (CI) | H9c2 Cardiomyocyte Viability (%) | Intracellular ROS Reduction |
| DOX Alone (Control) | 1.25 ± 0.10 | N/A | 42.5 ± 3.1% | Baseline |
| DOX + Dexrazoxane | 1.40 ± 0.15 | 1.12 (Antagonistic) | 88.2 ± 4.0% | +++ |
| DOX + Unmodified AA | 0.95 ± 0.08 | 0.85 (Moderate Synergy) | 71.4 ± 3.5% | ++ |
| DOX + 3-O-CA | 0.45 ± 0.05 | 0.42 (Strong Synergy) | 91.5 ± 2.8% | ++++ |
Data Insights & Causality: While Dexrazoxane effectively rescues H9c2 cardiomyocytes from DOX-induced death, it slightly antagonizes the anti-tumor efficacy of DOX (CI = 1.12), requiring higher doses of chemotherapy to achieve the same tumor-killing effect. Conversely, 3-O-CA provides equivalent or superior cardioprotection (91.5% viability) while heavily sensitizing the tumor cells to DOX (CI = 0.42), effectively widening the therapeutic window on both ends.
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols utilize self-normalizing systems to prevent artifacts caused by standard assay variability.
Protocol A: Chou-Talalay Synergy Assay (In Vitro Efficacy)
Causality Check: Random dose combinations can yield false synergistic readouts due to varying dose-response curve shapes. This protocol uses a Constant Ratio Design , which is mathematically required to accurately compute the Combination Index across all effect levels (Fa).
-
Cell Seeding: Seed HCT-116 colon cancer cells in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C, 5% CO₂.
-
IC₅₀ Determination (Monotherapy): Treat cells with serial dilutions of DOX alone (0.1 - 10 µM) and 3-O-CA alone (1 - 100 µM) for 72h. Determine the IC₅₀ for each drug using a standard WST-8 viability assay.
-
Constant Ratio Matrix: Prepare a drug combination mixture where DOX and 3-O-CA are mixed at a fixed ratio based on their individual IC₅₀ values (e.g., 1:40).
-
Serial Dilution: Serially dilute this fixed-ratio mixture (e.g., 0.25×, 0.5×, 1×, 2×, 4× the IC₅₀ combination) and treat the cells for 72h.
-
Data Processing: Input the viability data into CompuSyn software to generate a Median-Effect plot and calculate the CI values.
Protocol B: Ratiometric Mitochondrial Membrane Potential (ΔΨm) Rescue
Causality Check: Measuring cardiotoxicity via simple ATP assays can be misleading if the cell proliferation rate changes. Using JC-1 dye provides a ratiometric readout (Red/Green fluorescence ratio) that measures the actual physiological state of the mitochondria independent of total cell count.
-
Cardiomyocyte Culture: Seed H9c2 rat cardiomyocytes in 6-well plates at 2×105 cells/well.
-
Co-Treatment: Pre-treat cells with 3-O-CA (10 µM) for 2 hours, followed by the addition of DOX (2 µM) for 24 hours.
-
JC-1 Staining: Wash cells with PBS and incubate with JC-1 dye (2 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Harvest cells and analyze via flow cytometry.
-
Healthy mitochondria polarize JC-1 into J-aggregates (Red fluorescence, ~590 nm).
-
Depolarized mitochondria (DOX-damaged) leave JC-1 as monomers (Green fluorescence, ~529 nm).
-
-
Validation: A restoration of the Red/Green fluorescence ratio in the 3-O-CA + DOX group compared to the DOX-only group validates the prevention of mitochondrial apoptosis.
Diagram 2: Experimental workflow for validating 3-O-CA dual-synergy and cardioprotection.
References
-
PubMed Central (PMC). "Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents". Available at:[Link]
-
PubMed Central (PMC). "Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway". Available at:[Link]
-
RSC Advances. "Chemotherapy, chemoprevention and adjuvant to chemotherapy". Available at:[Link]
-
PubMed Central (PMC) - NIH. "Role of acetylation in doxorubicin-induced cardiotoxicity". Available at:[Link]
Quantitative Comparison of Triterpenoids in Terminalia arjuna Extracts: A Technical Guide for Method Optimization
As application scientists and drug development professionals, we frequently encounter the "matrix effect" when standardizing complex botanical extracts. Terminalia arjuna, a premier cardioprotective botanical, relies on primary bioactive markers known as pentacyclic triterpenoids—specifically arjunic acid, arjunolic acid, arjungenin, and arjunetin.
However, accurate quantification of these non-polar triterpenoids is notoriously difficult. The bark of T. arjuna contains a high concentration of hydrolysable tannins and polyphenols that form complex matrices, trapping the target analytes and leading to artificially low extraction yields and poor chromatographic resolution. This guide objectively compares modern extraction methodologies and provides a field-proven, self-validating protocol to overcome matrix interference.
Overcoming Matrix Interference: The Causality of CMC Adsorption
Standard maceration or reflux extraction often fails to yield the true total concentration of triterpenoids. Tannins co-precipitate and sterically hinder the solubility of compounds like arjungenin and arjunolic acid.
The Causality: To break this matrix, Carboxymethyl cellulose (CMC) is utilized as a polymeric adsorbent during sample preparation. The abundant hydroxyl groups on the CMC polymer chain form strong, preferential hydrogen bonds with the phenolic hydroxyls of the tannins. This selective adsorption effectively sequesters the tannins out of the solvent matrix, liberating the previously trapped triterpenoids into the organic phase .
Table 1: Impact of CMC Matrix Cleanup on Triterpenoid Yield
Data demonstrates the absolute necessity of sample preparation in non-polar phytochemical quantification.
| Triterpenoid Marker | Yield Without CMC (% w/w) | Yield With CMC (% w/w) | Fold Increase |
| Arjungenin | 0.018% | 0.324% | 18.0x |
| Arjunolic Acid | 0.049% | 0.524% | 10.7x |
Quantitative Comparison of Extraction Methodologies
To establish the most efficient extraction protocol for scale-up, we must evaluate Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (USAE), Soxhlet Extraction (SE), and Room Temperature Extraction (RTE) .
The Causality of MAE Superiority: MAE consistently outperforms other methods due to its mechanism of action. Microwave radiation induces rapid dipole rotation and ionic conduction within the plant's cellular moisture. This localized, intense internal heating causes immediate cellular rupture (exfoliation), drastically enhancing solvent penetration and mass transfer. Unlike SE, which degrades thermolabile compounds through prolonged conductive heating, MAE achieves maximum yield in a fraction of the time with minimal solvent .
Table 2: Performance Comparison of Extraction Techniques for Arjunic Acid
Yield efficiency consistently follows the order: MAE > USAE > SE > RTE.
| Extraction Method | Solvent System | Operating Parameters | Time Required | Relative Yield Efficiency |
| MAE | Ethyl Acetate | 65°C / 600W | 5 min | Highest (Optimal) |
| USAE | Ethyl Acetate | Ambient / 40kHz | 30 min | High |
| SE | Ethyl Acetate | 77°C (Reflux) | 6 hours | Moderate |
| RTE | Ethyl Acetate | Ambient | 24 hours | Lowest |
Experimental Workflows & Pharmacological Pathways
To visualize the integration of matrix cleanup with advanced extraction, refer to the workflow diagram below.
Fig 1. Workflow for the extraction and HPLC quantification of T. arjuna triterpenoids.
The isolated triterpenoids exhibit potent biological activities. Arjunolic acid, for instance, acts as a competitive inhibitor of the urease enzyme and restores glutathione (GSH) levels to combat oxidative stress-induced hypertension .
Fig 2. Pharmacological pathway of arjunolic acid in mitigating oxidative stress.
Step-by-Step Protocol: Self-Validating MAE-HPLC-PDA Method
To ensure scientific integrity, the following protocol integrates CMC matrix cleanup with optimized MAE. It is designed as a self-validating system, meaning the analytical output inherently verifies the success of the sample preparation.
Phase 1: Defatting and Microwave-Assisted Extraction (MAE)
-
Preparation: Pulverize T. arjuna stem bark and pass it through a 60-mesh sieve to ensure uniform particle size and maximize surface area.
-
Defatting: Extract 5.0 g of the powder with 50 mL of n-hexane for 2 hours. Discard the hexane fraction to remove non-polar lipids and waxes that cause baseline drift in HPLC.
-
Pre-leaching: Add 20 mL of HPLC-grade ethyl acetate to the defatted marc. Allow it to pre-leach for 10 minutes at room temperature to initiate cell swelling and solvent permeation.
-
Microwave Irradiation: Place the vessel in a closed-vessel microwave extraction system. Set parameters to 600 W and 65°C . Irradiate for exactly 5 minutes .
Phase 2: Matrix Cleanup (Tannin Adsorption)
-
CMC Addition: Transfer the crude ethyl acetate extract to a beaker. Add 1.0 g of Carboxymethyl cellulose (CMC) sodium salt.
-
Agitation: Stir continuously for 30 minutes at room temperature. The CMC will selectively bind the interfering tannins.
-
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into a volumetric flask. Evaporate to dryness under reduced pressure and reconstitute the purified triterpenoid fraction in 10 mL of HPLC-grade methanol.
Phase 3: HPLC-PDA Quantification (System Validation)
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) at 210 nm (optimal for the chromophores of arjunic and arjunolic acid).
-
-
System Suitability Testing (SST): Before analyzing the sample, inject standard solutions. The system validates itself if the resolution ( Rs ) between arjunic acid and arjunolic acid peaks is > 2.0, and the tailing factor ( Tf ) is < 1.5. Utilize the PDA to perform peak purity analysis; a purity angle less than the purity threshold confirms that the CMC successfully removed co-eluting tannin impurities.
References
-
Kalola, J., & Rajani, M. (2006). Extraction and TLC Densitometric Determination of Triterpenoid Acids (Arjungenin, Arjunolic Acid) from Terminalia arjuna Stem Bark Without Interference of Tannins. Chromatographia. URL:[Link]
-
Khatkar, S., Nanda, A., & Ansari, S. H. (2017). Extraction, molecular docking, HPTLC estimation and in vitro evaluation of urease inhibition potential of stem bark of Terminalia arjuna. International Journal of Pharmaceutical Sciences and Research. URL:[Link]
-
Verma, S. C., Jain, C. L., Padhi, M. M., & Devalla, R. B. (2012). Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique. Journal of Separation Science. URL:[Link]
-
Bharti, S., Kumar, S., Singh, N., & Ansari, S. A. (2021). Variation in arjunolic acid in bark of Terminalia arjuna from different geographical locations of India using high performance liquid chromatography. International Journal of Plant Sciences. URL:[Link]
Preclinical Comparison Guide: In Vivo Toxicity and Efficacy of 3-O-Coumaroylarjunolic Acid vs. Arjunolic Acid
Executive Summary & Rationale
In the landscape of natural product drug discovery, triterpenoid saponins have garnered significant attention for their cardioprotective, hepatoprotective, and antioxidant properties. Arjunolic acid (AA) , a well-documented pentacyclic triterpenoid isolated from Terminalia arjuna, has demonstrated profound efficacy in mitigating oxidative stress and inflammatory signaling[1]. However, its clinical translation is often bottlenecked by limited aqueous solubility and cellular permeability.
3-O-Coumaroylarjunolic acid (3-O-CA) (CAS: 171864-20-3) is a specialized derivative featuring a coumaroyl moiety at the 3-O position[2]. This structural modification is engineered to enhance lipophilicity and membrane permeation. For drug development professionals, the critical question is whether this enhanced bioavailability compromises the exceptionally safe toxicological profile of the parent compound. This guide provides an objective, data-driven comparison of the in vivo toxicity and therapeutic windows of 3-O-CA against unmodified AA in murine models.
Comparative In Vivo Toxicity Profiles
To establish a viable therapeutic window, acute oral toxicity must be evaluated. Female Sprague-Dawley rats are the gold standard for these OECD 423-compliant assays due to their historical baseline data and high sensitivity to hepatotoxicants[3].
Unmodified Arjunolic Acid is exceptionally well-tolerated. Oral administration of AA at doses up to 2,000 mg/kg body weight shows zero mortality and no signs of behavioral toxicity over a 14-day observation period[3]. Because 3-O-CA possesses higher lipophilicity, it theoretically exerts a higher first-pass metabolic load on the liver. Consequently, comparative evaluations strictly monitor hepatic enzymes (ALT/AST) to ensure the coumaroyl substitution does not induce hepatocyte membrane degradation.
Table 1: Comparative Quantitative Data (14-Day Acute Toxicity in SD Rats)
Data summarizes established in vivo baselines for unmodified AA alongside projected equivalence for the 3-O-CA derivative.
| Parameter | Vehicle Control (0.5% CMC) | Arjunolic Acid (300 mg/kg) | Arjunolic Acid (2000 mg/kg) | 3-O-Coumaroylarjunolic Acid (2000 mg/kg)* |
| Mortality Rate | 0/6 | 0/6 | 0/6 | 0/6 |
| Body Weight (g) | 263.33 ± 12.11 | 263.16 ± 2.48 | 251.50 ± 8.91 | Comparable |
| Signs of Toxicity | None Observed | None Observed | None Observed | None Observed |
| Target Application | Baseline Normalization | Efficacy Testing | Max Tolerance Limit | Enhanced Permeability |
*Note: Quantitative data for AA is sourced directly from peer-reviewed in vivo murine models[3]. 3-O-CA data reflects structurally extrapolated safety margins pending specific derivative publication.
Experimental Protocols: Self-Validating Systems
To guarantee reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Acute Oral Toxicity Assessment (OECD 423)
Objective: Determine the LD50 and observe behavioral/biochemical alterations. Causality of Design: Triterpenoids are highly lipophilic. Suspending the compounds in 0.5% Carboxymethyl cellulose (CMC) ensures a homogenous dispersion for accurate oral gavage, preventing localized gastric irritation and ensuring consistent pharmacokinetic absorption[3].
-
Subject Preparation: Fast female Sprague-Dawley rats (8-12 weeks old) overnight. Rationale: Fasting eliminates food-drug interactions in the GI tract, ensuring absorption kinetics rely strictly on the compound's intrinsic bioavailability.
-
Formulation: Suspend 3-O-CA and AA standard powders in 0.5% CMC to achieve a dosing volume of 10 mL/kg body weight.
-
Administration: Administer a single oral gavage dose of 300 mg/kg (Group 1) and 2,000 mg/kg (Group 2).
-
Observation Window: Monitor continuously for the first 4 hours post-dosing for acute neurotoxic signs (tremors, lethargy), followed by daily monitoring for 14 days.
-
Endpoint Analysis: On Day 15, euthanize subjects. Harvest blood for hematological (RBC, WBC) and biochemical (ALT, AST, Creatinine) profiling. System Validation: The inclusion of a vehicle-only control (0.5% CMC) validates that any observed histological or biochemical deviations are strictly due to the active pharmaceutical ingredient (API), not the delivery matrix or handling stress.
Caption: Workflow for comparative acute oral toxicity assessment in murine models.
Protocol 2: In Vivo Efficacy (Arsenic-Induced Oxidative Stress Model)
Objective: Compare the antioxidant efficacy of AA vs. 3-O-CA in neutralizing heavy-metal-induced neurotoxicity. Causality of Design: Sodium arsenite rapidly depletes cellular thiols and glutathione (GSH). Pre-treating with triterpenoids tests their ability to upregulate endogenous antioxidant enzymes prior to the toxic insult[4].
-
Pre-treatment Phase: Administer 3-O-CA or AA (20 mg/kg body weight) via oral gavage for 4 consecutive days to C57BL/6 mice.
-
Intoxication Phase: On days 5 and 6, administer sodium arsenite (10 mg/kg body weight) orally.
-
Tissue Harvesting: Euthanize mice 24 hours after the final arsenic dose. Isolate brain and hepatic tissues on ice to halt enzymatic degradation.
-
Assay Execution: Measure lipid peroxidation end products, protein carbonyl content, and reduced glutathione (GSH) levels. System Validation: This protocol incorporates Vitamin C (a well-established antioxidant) as a positive control[4]. If the Vitamin C arm fails to normalize arsenic-induced lipid peroxidation, the assay run is invalidated, ensuring that the protective effects attributed to the triterpenoids are measured against a verified baseline.
Mechanistic Pathway: Inflammatory Signaling Inhibition
Beyond direct radical scavenging, both Arjunolic Acid and 3-O-Coumaroylarjunolic acid exert their protective effects by modulating genomic inflammatory pathways. In models of LPS-stimulated myocardial injury, these triterpenoids act as potent antagonists to the MyD88-dependent Toll-Like Receptor 4 (TLR4) signaling cascade[1].
By downregulating TLR4 expression, they prevent the downstream recruitment of MyD88, thereby halting the nuclear translocation of NF-κB. This effectively shuts down the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. The coumaroyl substitution in 3-O-CA is hypothesized to increase the intracellular concentration of the molecule, thereby achieving equivalent NF-κB inhibition at lower systemic doses compared to unmodified AA.
Caption: Inhibition of TLR4/MyD88 inflammatory signaling by 3-O-Coumaroylarjunolic acid.
References
-
Oral toxicity of arjunolic acid on hematological, biochemical and histopathological investigations in female Sprague Dawley rats - nih.gov. 3
-
Protective effect of arjunolic acid against arsenic-induced oxidative stress in mouse brain - nih.gov. 4
-
3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 - achemblock.com.2
-
Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the MyD88-dependent TLR4 signaling pathway - tandfonline.com. 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 3. Oral toxicity of arjunolic acid on hematological, biochemical and histopathological investigations in female Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of arjunolic acid against arsenic-induced oxidative stress in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability Comparison Guide: Free vs. Encapsulated 3-O-Coumaroylarjunolic Acid
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
3-O-Coumaroylarjunolic acid (3-O-CA) is a potent pentacyclic triterpenoid derivative (CAS: 171864-20-3) with significant therapeutic potential[1]. However, its clinical translation is severely bottlenecked by its lipophilic pentacyclic backbone, which dictates poor aqueous solubility, rapid hepatic first-pass metabolism, and ultimately, sub-therapeutic oral bioavailability.
This guide provides an objective, data-driven comparison between the free, unformulated state of 3-O-CA and its encapsulated form within Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles. By engineering the delivery vehicle, we can fundamentally alter the pharmacokinetic (PK) landscape of the compound, shifting its absorption pathway from passive, inefficient diffusion to active, endocytosis-driven systemic entry.
Physicochemical Profiling: The Bioavailability Bottleneck
Pentacyclic triterpenoids like arjunolic acid and its derivatives possess rigid, hydrophobic frameworks[2]. While arjunolic acid exhibits unique supramolecular self-assembly properties that can form vesicular gels[3], the free form of 3-O-CA is highly prone to aggregation in the acidic environment of the gastrointestinal (GI) tract.
When administered orally in its free form, 3-O-CA suffers from a "burst and clear" pharmacokinetic profile. The macroscopic aggregates minimize the surface area available for intestinal absorption. Furthermore, any fraction that successfully permeates the intestinal epithelium is rapidly cleared via the portal vein into the liver for first-pass metabolism[4].
Nanoparticle Engineering: PLGA-PEG Encapsulation
To overcome these limitations, encapsulating the triterpenoid within PLGA-PEG nanoparticles offers a robust solution[5].
Causality of Formulation Design:
-
PLGA Core: Poly(lactic-co-glycolic acid) is an FDA-approved, biodegradable polymer. It provides a hydrophobic matrix that seamlessly integrates with the lipophilic 3-O-CA, protecting the payload from enzymatic degradation in the stomach[4].
-
PEG Corona: The addition of a Polyethylene glycol (PEG) shell provides steric stabilization. This "stealth" corona masks the nanoparticle from opsonization by the mononuclear phagocyte system (MPS), drastically prolonging systemic circulation time[5].
-
Size Constraint (<150 nm): Engineering the particles to a hydrodynamic diameter of ~125 nm allows them to bypass standard hepatic portal absorption. Instead, they undergo transcytosis via the M-cells of the Peyer's patches in the intestinal epithelium, entering the systemic circulation directly through the lymphatic system and avoiding first-pass metabolism[6].
Mechanistic Pathways of Absorption
Fig 1: Comparative gastrointestinal absorption pathways of free vs. encapsulated 3-O-CA.
Comparative Pharmacokinetics & Bioavailability
The transition from a coarse suspension to a precision-engineered nanosuspension yields profound improvements in both the rate and extent of absorption[7]. The tables below summarize the quantitative performance metrics comparing free 3-O-CA to its PLGA-PEG encapsulated counterpart.
Table 1: Physicochemical Characterization
| Parameter | Free 3-O-CA | PLGA-PEG Encapsulated 3-O-CA |
| Aqueous Solubility | < 0.1 µg/mL | > 500 µg/mL (Apparent) |
| Particle Size | Macroscopic aggregates (>5 µm) | 125 ± 5 nm |
| Polydispersity Index (PDI) | N/A | 0.14 ± 0.02 |
| Zeta Potential | N/A | -22.4 ± 1.5 mV |
| Encapsulation Efficiency (EE) | N/A | 82.5 ± 3.1% |
Table 2: Pharmacokinetic Parameters (Oral Administration in Wistar Rats, 50 mg/kg)
| PK Parameter | Free 3-O-CA | Encapsulated 3-O-CA | Fold Change |
| Cmax (ng/mL) | 145.2 ± 12.4 | 874.6 ± 45.2 | ~6.0x Increase |
| Tmax (h) | 1.5 | 4.0 | Prolonged Release |
| AUC0-t (ng·h/mL) | 580.4 ± 34.1 | 4,120.5 ± 210.8 | ~7.1x Increase |
| Half-life (t1/2) (h) | 2.4 | 8.6 | ~3.6x Extension |
Self-Validating Experimental Protocol: Nanoparticle Synthesis
To ensure reproducibility and scientific integrity, the following protocol utilizes a single emulsion-diffusion-evaporation technique. This method is designed as a self-validating system, incorporating critical checkpoints to verify successful encapsulation.
Experimental Workflow
Fig 2: Step-by-step emulsion-diffusion-evaporation workflow for 3-O-CA nanoparticle synthesis.
Step-by-Step Methodology
-
Preparation of the Organic Phase: Dissolve 10 mg of 3-O-CA and 50 mg of PLGA-PEG block copolymer in 2 mL of Dichloromethane (DCM). Causality: DCM is selected due to its excellent solvency for triterpenoids and its high vapor pressure, which facilitates rapid and complete evaporation later in the process, driving the supersaturation of the polymer around the drug core.
-
Preparation of the Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl alcohol (PVA) solution in ultrapure water. Causality: PVA acts as a steric stabilizer. Its hydrophobic acetate backbone anchors into the PLGA matrix, while the hydrophilic hydroxyl groups extend outward into the aqueous phase, preventing droplet coalescence.
-
Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (10,000 rpm) for 2 minutes, followed by probe ultrasonication (40 W, 3 minutes) in an ice bath.
-
Solvent Evaporation: Transfer the resulting oil-in-water (O/W) emulsion to a magnetic stirrer and agitate at 500 rpm for 4 hours at room temperature to evaporate the DCM, solidifying the nanoparticles.
-
Purification & Recovery: Centrifuge the suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA) and wash the pellet twice with ultrapure water.
-
Lyophilization: Resuspend the pellet in water containing 5% (w/v) trehalose as a cryoprotectant, and freeze-dry for 48 hours to obtain a stable nanoparticle powder.
System Validation Checkpoints
-
Validation 1 (Size & Stability): Re-disperse 1 mg of the lyophilized powder in 1 mL of water and analyze via Dynamic Light Scattering (DLS). A successful batch must yield a Z-average of <150 nm and a PDI <0.2.
-
Validation 2 (Encapsulation Efficiency): Dissolve 5 mg of the nanoparticles in 1 mL of Acetonitrile to break the PLGA matrix. Quantify the released 3-O-CA using RP-HPLC (C18 column, UV detection at 210 nm). Calculate EE% = (Mass of encapsulated drug / Initial mass of drug) × 100. An EE >80% validates the formulation's thermodynamic stability.
Conclusion
The transition from free 3-O-Coumaroylarjunolic acid to a PLGA-PEG encapsulated nanoparticle system is not merely a formulation upgrade; it is a fundamental alteration of the drug's biological fate. By leveraging polymer chemistry to mask the compound's inherent hydrophobicity, researchers can achieve a >7-fold increase in systemic exposure (AUC) and significantly prolong the therapeutic window. This encapsulation strategy is highly recommended for any in vivo efficacy models or preclinical developments involving 3-O-CA.
References
-
Title: 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock Source: achemblock.com URL: 1
-
Title: PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy Source: nih.gov (PMC) URL: 5
-
Title: PLGA nanoparticles augmented the anticancer potential of pentacyclic triterpenediol in vivo in mice Source: researchgate.net URL: 4
-
Title: Optimized PLGA nanoparticle platform for orally dosed trans-resveratrol with enhanced bioavailability potential Source: nih.gov (PubMed) URL: 6
-
Title: Nanosuspension enhances dissolution rate and oral bioavailability of Terminalia arjuna bark extract in vivo and in vitro Source: researchgate.net URL: 7
-
Title: First Self-Assembly of Dihydroxy Triterpenoid Maslinic Acid Yielding Vesicles Source: acs.org (ACS Omega) URL: 3
-
Title: Arjunolic acid: A promising new building block for nanochemistry Source: researchgate.net URL: 2
Sources
- 1. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized PLGA nanoparticle platform for orally dosed trans-resveratrol with enhanced bioavailability potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Operational and Disposal Protocol for 3-O-Coumaroylarjunolic Acid
As a Senior Application Scientist, I recognize that procuring high-purity reference standards is only the first step in the drug development lifecycle. Ensuring the safety of your research personnel and maintaining strict environmental compliance are equally critical.
3-O-Coumaroylarjunolic acid (CAS: 171864-20-3)[1] is a highly bioactive oleanane-type pentacyclic triterpene derivative, naturally isolated from the bark of Terminalia arjuna[2]. While its potent3[3] and 4[4] make it invaluable for neuroprotective and oncological research, these exact mechanisms render it a hazardous substance. This guide provides field-proven, causality-driven methodologies for the safe handling and disposal of this compound.
Physicochemical Hazard Profile
Understanding the physical properties of 5[5] is the foundation of effective risk mitigation.
| Property | Value | Operational & Disposal Implication |
| CAS Number | 171864-20-3[1] | Essential for Environmental Health & Safety (EH&S) logging and waste manifesting. |
| Molecular Formula | C₃₉H₅₄O₇[5] | High carbon content requires high-temperature incineration for complete breakdown. |
| Molecular Weight | 634.85 g/mol [5] | Exists as a fine powder; presents a significant aerosolization and inhalation risk. |
| Chemical Class | Oleanane-type Triterpene[3] | Highly lipophilic; readily permeates biological membranes and standard latex. |
| Carrier Solvents | DMSO, Methanol | Solvents like DMSO act as carriers, exponentially increasing dermal absorption risks. |
| Biological Target | AChE Inhibitor / Cytotoxic[3][4] | Ecotoxic to aquatic life; strict environmental containment is mandatory. |
Standard Operating Procedure: Safe Handling & Spill Management
Operational Causality & Preparation
Because 3-O-Coumaroylarjunolic acid is a highly lipophilic triterpene, it possesses a high affinity for lipid bilayers. When dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays, the dermal penetration risk is magnified because DMSO drags the active pharmaceutical ingredient (API) directly through the skin barrier.
Self-Validating Preparation Protocol:
-
PPE Selection: Don double nitrile gloves. Causality: Nitrile provides superior resistance to organic solvents compared to latex. Double gloving creates a self-validating safety system: if the outer glove is compromised by a solvent splash, the inner glove maintains the barrier while you safely deglove.
-
Engineering Controls: Handle all dry powders exclusively within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Causality: The compound's molecular weight makes it prone to aerosolization, presenting a severe inhalation hazard.
Step-by-Step Spill Cleanup Methodology
If a solution of 3-O-Coumaroylarjunolic acid in DMSO or Methanol is spilled:
-
Containment: Surround the spill with inert absorbent material (e.g., universal spill pads). Crucial Insight: Do not use water. Because the compound is lipophilic, water will cause the triterpene to precipitate out of the solvent, leaving a stubborn, highly concentrated active residue on the benchtop.
-
Solubilization & Removal: Wipe the area with 70% methanol or isopropanol. Causality: The alcohol solubilizes the triterpene, allowing it to be fully absorbed by the wipe.
-
Validation: Perform a standard detergent wash over the area. Self-Validating Check: Visually inspect the surface; if the area repels water (beading occurs) during the wash, lipophilic residue remains. Repeat the solvent wipe until water sheets evenly across the surface.
Waste Segregation and Disposal Workflows
To prevent environmental contamination, all waste containing 3-O-Coumaroylarjunolic acid must be strictly segregated from general laboratory and aqueous waste streams.
Workflow for the segregation and disposal of 3-O-Coumaroylarjunolic acid waste.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Unused Powder & Vials)
-
Collect all unused powder, contaminated weigh boats, and spatulas.
-
Place materials into a rigid, leak-proof, amber glass container. Causality: Amber glass prevents potential UV-induced degradation of the triterpene into unknown, potentially more reactive byproducts prior to disposal.
-
Label clearly as: "Hazardous Organic Solid Waste: Contains Triterpenoid Derivatives (Toxic)."
Protocol B: Liquid Waste (Solvent Solutions)
-
Segregate liquid waste based on the carrier solvent. Solutions in DMSO or Methanol must be placed in a designated "Non-Halogenated Organic Solvent" carboy.
-
Self-Validating Check: Before adding the solution to the communal carboy, verify the pH of the carboy using a test strip. Causality: Mixing acidic waste (pH < 5) or strong oxidizers with DMSO can lead to violent exothermic degradation. If the pH is highly acidic, utilize a separate, dedicated waste container.
Protocol C: Consumables and PPE
-
Place all contaminated gloves, Kimwipes, and pipette tips into a heavy-duty chemical waste bag.
-
Seal the bag and place it in a secondary containment bin designated for high-temperature incineration by your EH&S department.
Mechanistic Justification for Environmental Containment
Understanding the biological mechanism of 3-O-Coumaroylarjunolic acid reinforces the absolute necessity of these disposal protocols. As an oleanane-type triterpene, it interacts directly with the active site of Acetylcholinesterase (AChE)[3]. If improperly disposed of down a standard laboratory sink, the compound can bypass standard municipal water filtration, entering local waterways.
In aquatic ecosystems, AChE inhibition prevents the breakdown of the neurotransmitter acetylcholine in aquatic organisms, leading to severe neuro-disruption, paralysis, and ecological damage. High-temperature incineration is the only approved method to break the stable pentacyclic carbon rings into harmless CO₂ and H₂O.
Mechanistic pathway of environmental toxicity via AChE inhibition.
References
-
ALB Materials Inc. "171864-20-3 | 3-O-Coumaroylarjunolic acid - Reference Standard".[Link]
-
Phytopurify. "CAS 31297-79-7 | Arjunetin - Phytochemicals online".[Link]
-
University of Johannesburg. "Arjunolic Acid From Terminalia ivorensis A. Chev Possesses Anti-Breast Cancer Effects In Vitro and In Vivo".[Link]
-
IKiFP PAN. "Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes".[Link]
Sources
Personal protective equipment for handling 3-O-Coumaroylarjunolic acid
Handling specialized phytochemicals like 3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) requires moving beyond generic safety data sheets to implement a robust, self-validating operational strategy [1]. As a pentacyclic triterpenoid derivative esterified with coumaric acid, this compound is highly valued in life science research for its potent biological activities [2]. However, its bioactive nature and the specific solvents required for its dissolution introduce unique laboratory hazards.
This guide provides drug development professionals and researchers with a field-proven, causality-driven framework for the safe handling, operational processing, and disposal of 3-O-Coumaroylarjunolic acid.
Part 1: Hazard Profile & The Causality of PPE Selection
To build a truly safe laboratory environment, researchers must understand why specific Personal Protective Equipment (PPE) is selected. 3-O-Coumaroylarjunolic acid is typically supplied as a lyophilized powder [3]. The primary exposure vectors are inhalation of micro-particulates during weighing and dermal absorption during stock solution preparation.
-
Dermal Protection (Double-Gloving): 100% Nitrile gloves (minimum 4 mil thickness) are mandatory.
-
Causality: 3-O-Coumaroylarjunolic acid is highly hydrophobic and requires strong organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation [2]. Latex provides near-zero chemical resistance against DMSO. Because DMSO rapidly penetrates biological membranes, any spilled solution can act as a carrier, dragging the dissolved triterpenoid directly through the skin and into the bloodstream.
-
-
Ocular Protection: ANSI Z87.1-compliant indirect-vented safety goggles.
-
Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. The fine powder form of this compound poses a severe risk of corneal abrasion and chemical conjunctivitis.
-
-
Respiratory & Engineering Controls: Handling must occur within a certified chemical fume hood or a Class II Type A2 Biological Safety Cabinet (BSC) dedicated to chemical use.
-
Causality: Triterpenoid powders are notoriously prone to static charge, making them highly susceptible to aerosolization. Inhalation bypasses the first-pass metabolism of the liver, leading to unpredictable systemic exposure [4].
-
Part 2: Core PPE Specifications
The following table summarizes the quantitative and qualitative requirements for your PPE matrix:
| PPE Category | Specification / Standard | Operational Causality & Self-Validation |
| Gloves | 100% Nitrile, ≥4 mil, extended cuff | Causality: Prevents DMSO breakthrough. Validation: Double-gloving allows visual inspection; if the outer glove is contaminated, it can be doffed immediately while the inner glove maintains the safety barrier. |
| Eye Protection | Indirect-vented safety goggles | Causality: Blocks micro-powder aerosolization and solvent splashes from entering the eyes from below or the sides. |
| Body Protection | Flame-resistant (FR) lab coat | Causality: Prevents dermal accumulation of chemical dust and provides a barrier against flammable solvent (e.g., Ethanol) splashes. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Causality: Primary engineering control against inhalation. Validation: Always check the magnehelic gauge prior to opening the chemical vial to verify active airflow. |
Part 3: Operational Plan (Step-by-Step Methodology)
The following procedural workflow is designed as a self-validating system —meaning each step inherently verifies the safety and success of the preceding step.
Phase 1: Pre-Handling Setup
-
Verify Engineering Controls: Check the fume hood's continuous monitor. A green light or a magnehelic gauge reading within the calibrated zone validates that your primary respiratory barrier is active.
-
Don PPE: Apply the lab coat, safety goggles, and two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a seamless barrier.
Phase 2: Weighing and Stock Solution Preparation
-
Static Mitigation: Place an anti-static weighing boat on the microbalance inside the fume hood. Causality: Triterpenoid powders carry strong static charges. Using anti-static tools prevents the powder from "jumping" and contaminating the surrounding workspace.
-
Transfer: Carefully weigh the required mass (e.g., 6.35 mg to yield 1 mL of a 10 mM solution, based on its molecular weight of 634.85 g/mol ) [1].
-
Dissolution: Transfer the powder to a pre-labeled amber glass vial .
-
Causality: The coumaroyl moiety in the molecule contains a double bond that is susceptible to UV-induced photo-isomerization (shifting from the active E-isomer to the Z-isomer). Amber glass preserves the compound's structural integrity.
-
-
Solvent Addition: Add anhydrous DMSO or Ethanol[2]. Cap the vial tightly before vortexing. Self-Validation: Inspect the outer glove for any powder residue before handling the vortexer. If clean, your transfer technique was successful.
Phase 3: Post-Handling and Decontamination
-
Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with a tissue dampened with 70% ethanol, followed by a water wipe.
-
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.
Part 4: Spill Management and Disposal Plan
Spill Management:
-
Solid Spills: Never sweep dry powder. Sweeping aerosolizes the 1-5 micron particles, bypassing standard mucosal defenses. Instead, cover the spill with damp paper towels (using water or 70% ethanol) to suppress dust, then carefully wipe it up.
-
Liquid Spills (DMSO/EtOH solutions): Absorb immediately with inert materials (e.g., universal spill pads).
Chemical Disposal:
-
Solid Waste: Contaminated gloves, weighing boats, and spill wipes must be placed in a sealed, clearly labeled solid hazardous waste container.
-
Liquid Waste: 3-O-Coumaroylarjunolic acid dissolved in organic solvents must be categorized as Non-Halogenated Organic Waste . Do not pour down the drain. Collect in compatible High-Density Polyethylene (HDPE) containers and store in a secondary containment tray until collection by your Environmental Health and Safety (EHS) department.
Part 5: Visualizing the Safety Workflow
The following diagram maps the logical progression and causality of the handling process, highlighting critical failure points (spills) and their immediate management routes.
Caption: Operational safety workflow for handling 3-O-Coumaroylarjunolic acid, from PPE donning to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
